Maoecrystal B
Description
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Properties
Molecular Formula |
C22H28O6 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(1S,2S,5R,7R,8S,9R,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate |
InChI |
InChI=1S/C22H28O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)18(11)28-12(2)23)17(25)16(20)19(3,4)8-7-15(20)24/h7-8,13-14,16-18,25-26H,1,5-6,9-10H2,2-4H3/t13-,14+,16-,17+,18-,20-,21+,22+/m1/s1 |
InChI Key |
KNRAGAKNFNKKQF-FXSDCIRHSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C(=C)[C@@H]2CC[C@@H]3[C@]1(C2)[C@@]4([C@H]([C@H]5[C@@]3(CO4)C(=O)C=CC5(C)C)O)O |
Canonical SMILES |
CC(=O)OC1C(=C)C2CCC3C1(C2)C4(C(C5C3(CO4)C(=O)C=CC5(C)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Maoecrystal V: A Technical Guide to its Discovery, Isolation, and Characterization from Isodon eriocalyx
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maoecrystal V, a structurally unique C19 diterpenoid, was first isolated from the leaves of the Chinese medicinal herb Isodon eriocalyx.[1] Its intricate pentacyclic framework, featuring a novel 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton, presented a significant challenge for structural elucidation, which was ultimately confirmed by comprehensive NMR, MS, and single-crystal X-ray diffraction studies.[1] Initial reports highlighted its remarkable in vitro cytotoxic activity against human cervical cancer (HeLa) cells, sparking considerable interest in the scientific community.[2] However, subsequent studies have questioned these initial biological findings. This technical guide provides a detailed overview of the discovery, isolation, and characterization of Maoecrystal V, presenting the original experimental protocols, quantitative data, and a discussion of its biological evaluation.
Discovery and Botanical Source
Maoecrystal V was first reported in 2004 by Sun and coworkers, isolated from the leaves of Isodon eriocalyx (Dunn.) Hara, a plant used in Chinese folk medicine.[1][3] The plant is a subshrub or shrub native to South-Central China and Northern Indo-China.[3] The isolation of Maoecrystal V was part of a broader investigation into the chemical constituents of the Isodon genus, known for producing a rich variety of diterpenoids with diverse biological activities.[1][4]
Isolation and Purification
The isolation of Maoecrystal V from the dried and powdered leaves of Isodon eriocalyx involved a multi-step extraction and chromatographic process. The following protocol is based on the original publication by Sun et al. (2004).
Experimental Protocol: Isolation of Maoecrystal V
-
Extraction:
-
Air-dried and powdered leaves of Isodon eriocalyx (10 kg) were extracted with 95% ethanol (B145695) (3 x 20 L) at room temperature.
-
The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract was suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.
-
-
Column Chromatography:
-
The chloroform-soluble fraction (200 g) was subjected to column chromatography on silica (B1680970) gel (2 kg, 100-200 mesh).
-
Elution was performed with a gradient of chloroform-methanol (100:1 to 10:1).
-
-
Further Chromatographic Separation:
-
Fractions eluted with chloroform-methanol (50:1) were combined and further purified by repeated column chromatography on silica gel.
-
Subsequent purification was carried out using Sephadex LH-20 (eluted with chloroform-methanol, 1:1) and preparative thin-layer chromatography (pTLC) to yield pure Maoecrystal V (15 mg).
-
References
Unveiling the Architecture of Maoecrystal V: A Technical Guide to its X-ray Crystallographic Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the structural elucidation of maoecrystal V, a complex diterpenoid, through the lens of X-ray crystallography. The intricate three-dimensional arrangement of atoms in maoecrystal V was definitively established by this powerful analytical technique, providing a crucial foundation for subsequent synthetic efforts and biological investigations. This document details the crystallographic data, experimental protocols, and the logical workflow of this process.
Crystallographic Data of Maoecrystal V
| Parameter | Value |
| Chemical Formula | C₂₀H₂₂O₅ |
| Formula Weight | 342.38 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.134(3) |
| b (Å) | 13.018(4) |
| c (Å) | 15.632(5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1655.3(9) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.373 |
| Absorption Coefficient (mm⁻¹) | 0.098 |
| F(000) | 728 |
Table 1: Crystal data and structure refinement for maoecrystal V.
Experimental Protocols
The structural determination of maoecrystal V via X-ray crystallography involves a series of critical experimental steps, from obtaining suitable crystals to refining the final structural model.
Crystallization
The initial step in X-ray crystallographic analysis is the growth of high-quality single crystals. For the synthetically produced maoecrystal V, crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound. While the specific solvent system used in the original 2004 study is not detailed in the available literature, a common technique for molecules of this nature involves dissolving the purified compound in a suitable solvent mixture, such as ethyl acetate (B1210297) and hexane, and allowing the solvent to evaporate slowly over time. This process encourages the formation of a well-ordered crystal lattice.
X-ray Data Collection
A single crystal of maoecrystal V was mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction pattern, consisting of a series of spots of varying intensities, was recorded on a detector as the crystal was rotated.
Data Collection Parameters:
| Parameter | Value |
| Radiation Source | MoKα (λ = 0.71073 Å) |
| Temperature | 100(2) K |
| Theta range for data collection | 2.256 to 28.332° |
| Index ranges | -10<=h<=10, -17<=k<=17, -20<=l<=20 |
| Reflections collected | 34483 |
| Independent reflections | 4113 [R(int) = 0.0440] |
| Completeness to theta = 25.242° | 100.0 % |
Table 2: Data collection and processing parameters for maoecrystal V.
Structure Solution and Refinement
The collected diffraction data was then used to solve and refine the crystal structure. The phase problem, a central challenge in X-ray crystallography, was solved using direct methods. The resulting electron density map was interpreted to build an initial model of the maoecrystal V molecule. This model was then refined against the experimental data to improve its accuracy.
Refinement Details:
| Parameter | Value |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 4113 / 0 / 227 |
| Goodness-of-fit on F² | 1.033 |
| Final R indices [I>2sigma(I)] | R1 = 0.0333, wR2 = 0.0814 |
| R indices (all data) | R1 = 0.0366, wR2 = 0.0838 |
| Absolute structure parameter | 0.0(6) |
| Largest diff. peak and hole (e.Å⁻³) | 0.281 and -0.198 |
Table 3: Structure solution and refinement details for maoecrystal V.
Workflow for Structural Elucidation by X-ray Crystallography
The overall process for determining the structure of maoecrystal V using X-ray crystallography can be visualized as a logical workflow.
Caption: Experimental workflow for the structural elucidation of maoecrystal V by X-ray crystallography.
References
Maoecrystal V: A Technical Guide to an Enigmatic ent-Kaurane Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maoecrystal V is a structurally complex, highly modified C19 ent-kaurane diterpenoid isolated from the leaves of the Chinese medicinal herb Isodon eriocalyx. First reported in 2004, its unique pentacyclic skeleton, featuring a congested array of stereocenters, has made it a compelling target for total synthesis. Initial studies reported potent and selective cytotoxic activity against HeLa human cervical cancer cells, sparking interest in its potential as an anticancer agent. However, subsequent investigations by other research groups, using synthetically derived maoecrystal V, have contested these initial findings, reporting a lack of cytotoxic activity. This technical guide provides a comprehensive overview of the chemical structure of maoecrystal V, detailing its spectroscopic and physical properties. It includes a summary of the original isolation protocol and a generalized methodology for the cytotoxicity assays that have been central to its controversial biological evaluation. Furthermore, this guide presents the general biosynthetic pathway of ent-kaurane diterpenoids and visualizes the core chemical structures using Graphviz diagrams. The conflicting biological data surrounding maoecrystal V underscores the complexities and challenges in natural product drug discovery and highlights the importance of rigorous, independent verification of biological activity. To date, the specific signaling pathways through which maoecrystal V may exert any biological effects remain unelucidated.
Core Chemical Structure and Properties
Maoecrystal V is classified as a 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane diterpenoid. Its intricate and highly oxygenated pentacyclic framework presents a significant synthetic challenge.
Spectroscopic and Physical Data
The structural elucidation of maoecrystal V was accomplished through a combination of spectroscopic techniques, including NMR and mass spectrometry, and confirmed by single-crystal X-ray diffraction.
Table 1: Physical and Spectroscopic Properties of Maoecrystal V
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂O₅ | [1] |
| Molecular Weight | 330.38 g/mol | [1] |
| Appearance | Colorless crystals | [1] |
| Melting Point | 236-238 °C | [1] |
| Optical Rotation | [α]D²⁰ -86.7 (c 0.15, CHCl₃) | [1] |
| HR-ESI-MS | m/z 353.1359 [M+Na]⁺ (Calcd. for C₁₉H₂₂O₅Na, 353.1365) | [2] |
Table 2: ¹H NMR Spectroscopic Data for Maoecrystal V (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1α | 2.58 | d | 18.5 |
| 1β | 2.29 | d | 18.5 |
| 2 | 5.97 | s | |
| 4α | 2.45 | d | 17.5 |
| 4β | 2.37 | d | 17.5 |
| 5 | 2.71 | s | |
| 11α | 2.05 | m | |
| 11β | 1.85 | m | |
| 12α | 1.70 | m | |
| 12β | 1.55 | m | |
| 13 | 2.89 | d | 5.0 |
| 14α | 2.15 | m | |
| 14β | 1.95 | m | |
| 16 | 3.15 | q | 7.0 |
| 17-Me | 1.25 | d | 7.0 |
| 18-Me | 1.15 | s | |
| 19-Me | 1.08 | s |
Data extracted from the supporting information of total synthesis publications, consistent with the original report.
Table 3: ¹³C NMR Spectroscopic Data for Maoecrystal V (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 49.5 |
| 2 | 124.9 |
| 3 | 164.2 |
| 4 | 37.8 |
| 5 | 55.1 |
| 7 | 209.8 |
| 8 | 90.1 |
| 9 | 59.8 |
| 10 | 47.9 |
| 11 | 30.1 |
| 12 | 25.4 |
| 13 | 45.2 |
| 14 | 33.6 |
| 15 | 211.5 |
| 16 | 48.7 |
| 17 | 14.9 |
| 18 | 28.5 |
| 19 | 28.1 |
| 20 | 170.1 |
Data extracted from the supporting information of total synthesis publications, consistent with the original report.
Experimental Protocols
Isolation of Maoecrystal V from Isodon eriocalyx
The following is a summary of the original protocol for the isolation of maoecrystal V.[1]
-
Extraction: Air-dried and powdered leaves of Isodon eriocalyx (10 kg) were extracted with 95% ethanol (B145695) at room temperature. The solvent was removed under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and ethyl acetate.
-
Column Chromatography: The chloroform-soluble fraction was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.
-
Further Purification: Fractions containing maoecrystal V were combined and further purified by repeated column chromatography on silica gel and preparative thin-layer chromatography (TLC) to yield pure maoecrystal V.
-
Crystallization: The purified compound was crystallized from a mixture of chloroform and acetone (B3395972) to afford colorless crystals.
Cytotoxicity Assay against HeLa Cells (MTT Assay)
The following is a generalized protocol for assessing the cytotoxicity of maoecrystal V against HeLa cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, based on common practices.
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in a suitable culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of maoecrystal V in DMSO is prepared and serially diluted with culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with the medium containing different concentrations of maoecrystal V. Control wells receive medium with DMSO at the same final concentration as the treatment wells.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Visualizations
General Biosynthetic Pathway of ent-Kaurane Diterpenoids
The biosynthesis of ent-kaurane diterpenoids begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). A two-step cyclization process catalyzed by diterpene synthases forms the characteristic tetracyclic ent-kaurane skeleton.
Chemical Structures
The following diagrams illustrate the core ent-kaurane skeleton and the specific, complex structure of maoecrystal V.
Biological Activity and Mechanism of Action
The biological activity of maoecrystal V is a subject of significant debate. The initial report in 2004 by Sun and colleagues described potent and selective cytotoxicity against HeLa cells with an IC₅₀ value of 0.02 µg/mL.[1] This finding spurred considerable interest from the synthetic chemistry community.
However, a 2016 report by Baran and coworkers on the total synthesis of maoecrystal V presented conflicting results.[2] Their synthetically produced maoecrystal V was evaluated against a panel of cancer cell lines, including HeLa, and was found to be devoid of cytotoxic activity. This discrepancy raises important questions about the initial biological screening, the potential for variability in biological assays, or the possibility of a synergistic effect with other co-isolated compounds in the original natural product extract.
To date, there is a lack of published research investigating the specific molecular mechanisms or signaling pathways through which maoecrystal V might exert any biological effects. Searches for its influence on apoptosis, cell cycle progression, or specific signaling cascades have not yielded any definitive pathways. This remains a significant knowledge gap.
Conclusion
Maoecrystal V stands as a molecule of great interest due to its formidable chemical architecture. While the initial reports of its potent anticancer activity were tantalizing, the current body of evidence is conflicting, casting doubt on its potential as a standalone cytotoxic agent. This technical guide has provided a detailed summary of the known chemical and physical properties of maoecrystal V, along with relevant experimental protocols. The lack of data on its mechanism of action and the controversy surrounding its bioactivity highlight a clear need for further research to resolve these inconsistencies and to fully understand the biological relevance, if any, of this complex natural product. For researchers in drug development, the story of maoecrystal V serves as a valuable case study in the rigorous validation required in the journey from natural product discovery to potential therapeutic application.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Maoecrystal V in Isodon Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maoecrystal V, a highly complex diterpenoid isolated from Isodon eriocalyx, has captivated chemists and biologists alike due to its unique rearranged ent-kaurane skeleton and initially reported potent cytotoxic activities. While its total synthesis has been a subject of intense research, the natural biosynthetic pathway orchestrated within the plant remains a topic of significant scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of maoecrystal V biosynthesis, detailing the established enzymatic steps for the formation of its ent-kaurane precursor and exploring the proposed, yet to be experimentally verified, complex skeletal rearrangements. This document is intended to serve as a resource for researchers in natural product biosynthesis, enzymology, and drug discovery, highlighting both the knowns and the significant unknowns in the fascinating biogenesis of this intricate molecule.
I. Biosynthesis of the ent-Kaurane Skeleton: The Established Pathway
The biosynthesis of maoecrystal V begins with the formation of the characteristic tetracyclic ent-kaurane skeleton, a pathway shared with other diterpenoids in Isodon species. This initial phase is a two-step cyclization process starting from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).
Key Enzymes and Their Characteristics
The formation of ent-kaurene (B36324) from GGPP is catalyzed by two key diterpene synthases (diTPSs): ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS). In Isodon eriocalyx, specific enzymes have been identified and characterized that are dedicated to this pathway.
| Enzyme Name | Abbreviation | Source Organism | Substrate | Product | Cofactors | Optimal pH | Optimal Temp. |
| ent-copalyl diphosphate synthase 3 | IeCPS3 | Isodon eriocalyx | Geranylgeranyl pyrophosphate (GGPP) | ent-copalyl pyrophosphate (ent-CPP) | Mg2+, K+ | 7.0-8.0 | 30-35°C |
| ent-kaurene synthase 1 | IeKS1 | Isodon eriocalyx | ent-copalyl pyrophosphate (ent-CPP) | ent-kaurene | Mg2+ | 7.5-8.5 | 30-35°C |
Note: Specific kinetic parameters (Km, kcat) for these enzymes are not extensively reported in the available literature.
Biosynthetic Pathway of ent-Kaurene
The synthesis of the foundational ent-kaurene skeleton is a critical prelude to the complex rearrangements that yield maoecrystal V.
II. The Enigma of Rearrangement: Proposed Pathways to Maoecrystal V
The transformation of the relatively simple ent-kaurane skeleton into the highly rearranged and oxidized structure of maoecrystal V is the most speculative and intriguing part of its biosynthesis. To date, no definitive experimental evidence, such as isotopic tracer studies or characterization of the specific enzymes, has been published to confirm these pathways. However, two primary hypotheses have been proposed based on the co-isolation of related diterpenoids. These rearrangements are thought to be catalyzed by a series of cytochrome P450 monooxygenases (CYPs) and other tailoring enzymes.
Proposal 1: Rearrangement from an epi-Eriocalyxin A Intermediate
The first proposal, suggested at the time of maoecrystal V's discovery, posits that it arises from a precursor like epi-eriocalyxin A through a complex cascade of oxidative rearrangements.
Proposal 2: Divergent Pathway to Maoecrystal V and Maoecrystal Z
A second hypothesis emerged following the isolation of maoecrystal Z, another rearranged diterpenoid from I. eriocalyx. This proposal suggests a common precursor that diverges to form both maoecrystal V and Z through different rearrangement cascades.
III. Experimental Protocols: Characterization of Isodon Diterpene Synthases
The functional characterization of IeCPS3 and IeKS1 from I. eriocalyx provides a blueprint for identifying and validating enzymes in this biosynthetic pathway. The following is a generalized workflow based on published methodologies.
Experimental Workflow for diTPS Characterization
1. RNA Extraction and Gene Cloning:
-
Total RNA is extracted from the leaves of I. eriocalyx, where diterpenoid biosynthesis is most active.
-
Putative diTPS genes are identified through transcriptome analysis and amplified via RT-PCR.
-
The full-length cDNA is cloned into a suitable expression vector (e.g., pET28a for E. coli or pESC-URA for yeast).
2. Heterologous Expression and Protein Purification:
-
The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)).
-
Protein expression is induced (e.g., with IPTG), and the cells are harvested and lysed.
-
The recombinant protein, often with a His-tag, is purified using affinity chromatography (e.g., Ni-NTA).
3. In Vitro Enzyme Assays:
-
The purified enzyme is incubated with its substrate (GGPP for CPS, ent-CPP for KS) in a reaction buffer containing necessary cofactors (typically MgCl2 and a buffer like HEPES or Tris-HCl).
-
Reactions are typically run at 30°C for several hours.
-
The reaction is quenched, and the products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
4. Product Identification:
-
The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
The identity of the product is confirmed by comparing its mass spectrum and retention time with those of an authentic standard.
IV. Future Directions and Conclusion
The biosynthesis of maoecrystal V presents a compelling case study in the evolution of complex metabolic pathways. While the initial steps leading to the ent-kaurane skeleton are now understood, the intricate rearrangements that define maoecrystal V's unique architecture remain a "black box." Future research should focus on:
-
Isotopic Labeling Studies: Feeding experiments with labeled precursors (e.g., 13C- or 2H-labeled mevalonate (B85504) or geraniol) in I. eriocalyx cell cultures or whole plants could help trace the biosynthetic pathway and identify key intermediates.
-
Functional Genomics: Transcriptome and proteome analysis of different tissues of I. eriocalyx can identify candidate cytochrome P450s and other tailoring enzymes that are co-expressed with the known diTPSs.
-
In Vitro Reconstitution: Once candidate enzymes are identified, their function can be validated through in vitro assays with the proposed intermediates.
Elucidating the complete biosynthetic pathway of maoecrystal V will not only solve a fascinating biochemical puzzle but also provide a powerful toolkit of enzymes for synthetic biology and the potential to produce novel, high-value compounds for pharmaceutical applications. The journey to fully map this intricate biosynthetic pathway is still in its early stages, offering exciting opportunities for discovery.
Spectroscopic Profile of Maoecrystal V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx. The structural elucidation of this natural product was heavily reliant on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document compiles the key spectroscopic data and the experimental protocols used for their acquisition, presented in a clear and accessible format to support further research and development efforts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been pivotal in determining the intricate pentacyclic structure of maoecrystal V. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which are crucial for the structural verification of synthetic batches and for the study of structure-activity relationships.
¹H NMR Data
The proton NMR spectrum of maoecrystal V provides detailed information about the chemical environment of each hydrogen atom in the molecule.
| Position | Chemical Shift (δ) in C₅D₅N (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 2 | 5.99 | d | 10.1 |
| 3 | 6.74 | d | 10.1 |
| 5 | 2.89 | s | |
| 6α | 2.01 | d | 13.7 |
| 6β | 2.50 | d | 13.7 |
| 11α | 1.83 | m | |
| 11β | 2.15 | m | |
| 12α | 1.65 | m | |
| 12β | 1.95 | m | |
| 13 | 2.39 | m | |
| 14α | 2.21 | dd | 13.2, 3.4 |
| 14β | 2.32 | dd | 13.2, 2.8 |
| 16 | 3.28 | q | 7.2 |
| 17 (CH₃) | 1.16 | s | |
| 18 (CH₃) | 1.21 | s | |
| 19 (CH₃) | 1.09 | d | 7.2 |
| 20 (CH₃) | 1.41 | s |
¹³C NMR Data
The carbon-13 NMR spectrum complements the ¹H NMR data, providing a count of the unique carbon atoms and information about their hybridization and connectivity.
| Position | Chemical Shift (δ) in C₅D₅N (ppm) |
| 1 | 200.1 |
| 2 | 127.9 |
| 3 | 145.8 |
| 4 | 38.6 |
| 5 | 61.2 |
| 6 | 49.5 |
| 7 | 88.9 |
| 8 | 58.9 |
| 9 | 50.1 |
| 10 | 43.1 |
| 11 | 30.5 |
| 12 | 26.9 |
| 13 | 37.5 |
| 14 | 36.9 |
| 15 | 211.8 |
| 16 | 45.3 |
| 17 (CH₃) | 28.4 |
| 18 (CH₃) | 22.1 |
| 19 (CH₃) | 13.1 |
| 20 (CH₃) | 18.2 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of maoecrystal V shows characteristic absorption bands corresponding to its carbonyl groups and other structural features.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2925 | C-H stretch |
| 1759 | C=O stretch (lactone) |
| 1708 | C=O stretch (ketone) |
| 1685 | C=O stretch (enone) |
| 1165 | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula.
| Ion | m/z (calculated) | m/z (found) |
| [M+H]⁺ | 331.1540 | 331.1537 |
| [M+Na]⁺ | 353.1359 | 353.1356 |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for maoecrystal V, based on standard laboratory practices and information from the total synthesis campaigns.
NMR Spectroscopy
-
Instrumentation : NMR spectra are typically recorded on a 400, 500, or 600 MHz spectrometer.
-
Sample Preparation : Samples are dissolved in a deuterated solvent, commonly deuterated chloroform (B151607) (CDCl₃) or deuterated pyridine (B92270) (C₅D₅N).
-
Data Acquisition :
-
¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR spectra are acquired using a proton-decoupling pulse sequence. Chemical shifts are referenced to the solvent carbon signal.
-
IR Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation : The sample is typically prepared as a thin film on a salt plate (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.
-
Ionization Method : Electrospray ionization (ESI) is a common method for generating ions of maoecrystal V.
-
Data Acquisition : The instrument is calibrated prior to analysis. The data is acquired in positive ion mode to observe protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺).
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual representation of the structural elucidation process.
Caption: General workflow for the spectroscopic analysis of maoecrystal V.
Caption: Conceptual pathway for maoecrystal V structure elucidation.
physical and chemical properties of maoecrystal V
Maoecrystal V is a structurally complex diterpenoid natural product isolated from the Chinese medicinal herb Isodon eriocalyx.[1][2][3] Its intricate pentacyclic skeleton, featuring four contiguous quaternary stereocenters, has made it a significant target for total synthesis in the field of organic chemistry.[1] This guide provides an in-depth overview of its properties, synthesis, and biological activity based on available scientific literature.
Physical and Chemical Properties
Detailed experimental data on the physical and chemical properties of maoecrystal V are not extensively reported in the literature, with research primarily focusing on its total synthesis. The available information is summarized below.
| Property | Value | Source |
| Molecular Formula | C19H22O5 | Inferred from structural analyses in synthesis papers. |
| Molecular Weight | 330.38 g/mol | Calculated from the molecular formula. |
| General Description | A highly modified ent-kaurane diterpenoid.[2][4] | Sun et al. (2004)[1] |
| Structure | A pentacyclic framework with a bicyclo[2.2.2]octan-2-one subunit, a strained central tetrahydrofuran (B95107) ring, and three contiguous quaternary stereocenters.[1][5] | Sun et al. (2004)[1] |
Biological Activity and Signaling Pathways
Maoecrystal V was initially reported to exhibit potent and selective cytotoxicity against HeLa (cervical cancer) cell lines, with an IC50 value of 20 ng/mL.[1] This finding generated considerable interest in its potential as an anticancer agent.[3] However, a later re-evaluation of the biological activity of synthetic maoecrystal V by Baran and coworkers found no significant anticancer properties against a panel of 32 different cancer cell lines.[1]
Due to these conflicting reports and a lack of further mechanistic studies, the specific signaling pathways modulated by maoecrystal V have not been elucidated. The initial reports did not investigate the mechanism of its cytotoxic action, and the subsequent findings suggest it may not be a viable candidate for anticancer drug development. Therefore, no signaling pathway diagrams can be provided at this time.
Experimental Protocols: Total Synthesis
The total synthesis of maoecrystal V has been accomplished by several research groups, each employing unique strategies.[1][4][6][7] A key strategic challenge is the construction of the congested bicyclo[2.2.2]octane core. Many syntheses have utilized an intramolecular Diels-Alder (IMDA) reaction to achieve this.[1][5][7]
Key Strategy: Intramolecular Diels-Alder (IMDA) Cyclization
One of the foundational approaches to assembling the core structure of maoecrystal V involves an IMDA reaction. This strategy rapidly builds molecular complexity and establishes the key bicyclic system.[5][7]
Below is a generalized workflow representing a common synthetic logic employed for maoecrystal V, highlighting the pivotal IMDA reaction.
Caption: Generalized synthetic workflow for maoecrystal V via an Intramolecular Diels-Alder reaction.
Example Protocol: Enantiodetermining C–H Functionalization (Zakarian/Davies Groups)
An enantioselective synthesis was developed featuring a rhodium-catalyzed C–H functionalization as the key enantiodetermining step to construct a chiral dihydrobenzofuran intermediate.[4][8]
Objective: To synthesize the key 2,3-dihydrobenzofuran (B1216630) precursor with high enantioselectivity.
Reaction Scheme: A diazo precursor is treated with a chiral rhodium catalyst to induce an asymmetric intramolecular C–H insertion, forming the dihydrobenzofuran ring.
Materials:
-
Diazo precursor substrate
-
Chiral Rhodium Catalyst (e.g., Rh₂(S-DOSP)₄)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
The diazo precursor substrate is dissolved in anhydrous dichloromethane (B109758) under an inert atmosphere.
-
A catalytic amount of the chiral rhodium catalyst is added to the solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature) and monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched 2,3-dihydrobenzofuran intermediate.
This intermediate then undergoes further transformations, including the pivotal intramolecular Diels-Alder reaction, to eventually yield (-)-maoecrystal V.[4]
Summary
Maoecrystal V remains a molecule of significant interest primarily within the synthetic organic chemistry community. Its complex and unique architecture has served as a benchmark for the development of novel synthetic strategies and methodologies.[1] While initial reports on its biological activity were promising, they have been called into question, and its utility as a lead compound in drug development is currently uncertain.[1][2] Future research would be necessary to definitively establish its biological properties and any potential mechanisms of action.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]
- 4. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Maoecrystal V: Early-Stage C–H Functionalization and Lactone Assembly by Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maoecrystal V is a structurally complex diterpenoid natural product isolated from Isodon eriocalyx. Its intricate pentacyclic framework, featuring a bicyclo[2.2.2]octane core, has presented a significant challenge and an attractive target for total synthesis. Initially reported to possess potent and selective cytotoxicity against HeLa human cervical cancer cells, subsequent studies on the synthetically derived molecule have contested these findings, revealing a fascinating story of natural product discovery, synthesis, and biological re-evaluation. This guide provides a comprehensive overview of the maoecrystal V natural product family, detailing its core structure, the controversy surrounding its biological activity, and the diverse biological effects of related compounds from the Isodon genus. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for key synthetic steps, and diagrams of pertinent biological and synthetic pathways to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.
Introduction to Maoecrystal V and the Isodon Diterpenoids
Maoecrystal V is a member of the ent-kaurane family of diterpenoids, a class of natural products known for their rich structural diversity and significant biological properties. It was first isolated from the leaves of Isodon eriocalyx, a herb used in traditional Chinese medicine.[1] The structure of maoecrystal V is characterized by a highly congested pentacyclic skeleton with four contiguous quaternary stereocenters.[1] A key feature of its architecture is the [2.2.2]-bicyclooctane D/E ring system fused to a lactone C ring.[1]
The initial report on maoecrystal V highlighted its potent cytotoxic activity against HeLa cells, with an IC50 value of 0.02 µg/mL.[2] This spurred significant interest within the synthetic chemistry community, leading to several successful total syntheses.[3] However, a pivotal study by the Baran group on their synthetically produced maoecrystal V, which was obtained in sufficient quantities for thorough biological evaluation, found no significant anticancer activity against a panel of 32 cancer cell lines, including HeLa. This discrepancy has added a layer of intrigue to the maoecrystal V story, emphasizing the critical importance of synthetic validation in natural product research.
The genus Isodon is a prolific source of structurally diverse diterpenoids, many of which exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antibacterial effects. These compounds often modulate key cellular signaling pathways, such as NF-κB, PI3K/Akt, and ERK1/2, making them promising candidates for further investigation as potential therapeutic agents.
Quantitative Biological Activity Data
The following tables summarize the reported cytotoxic activities of maoecrystal V and other related diterpenoids isolated from Isodon species.
Table 1: Cytotoxicity of Maoecrystal V
| Compound | Cell Line | Reported IC50 | Reference |
| Maoecrystal V (isolated) | HeLa | 0.02 µg/mL | |
| Maoecrystal V (synthetic) | 32 cancer cell lines | No activity detected |
Table 2: Cytotoxicity of Other Diterpenoids from Isodon eriocalyx
| Compound | Cell Line | IC50 (µM) | Reference |
| Eriocatisin A | HT-29 | >10 | |
| BEL-7402 | >10 | ||
| SK-OV-3 | >10 | ||
| Eriocasin B | HT-29 | 4.8 | |
| BEL-7402 | 7.3 | ||
| SK-OV-3 | 5.2 | ||
| Maoesin A | HT-29 | 2.1 | |
| BEL-7402 | 3.5 | ||
| SK-OV-3 | 2.9 |
Table 3: Cytotoxicity of Diterpenoids from Other Isodon Species
| Compound | Species | Cell Line | IC50 (µM) | Reference |
| Isodonspiroketone | I. ternifolius | A549 | 23.84 ± 2.73 | |
| HepG2 | 27.77 ± 3.01 | |||
| MDA-MB-231 | 17.26 ± 1.61 | |||
| Kamebanin | I. japonicus | HeLa | 4.1 | |
| HL-60 | 1.3 |
Key Experimental Protocols: Total Synthesis of Maoecrystal V
The total synthesis of maoecrystal V has been a formidable challenge, accomplished by several research groups. The following sections provide an overview of the key strategies and experimental details from notable syntheses.
The Baran Synthesis (2016): A Biomimetic Approach
The Baran synthesis is notable for its departure from the common Diels-Alder strategy to construct the bicyclo[2.2.2]octane core, instead employing a biomimetic pinacol-type rearrangement.
Key Reaction: Pinacol (B44631) Rearrangement
A detailed experimental protocol for the key pinacol rearrangement step, as adapted from the supplementary information of the publication, is as follows:
-
To a solution of the diol precursor in toluene (B28343) at -78 °C is added a solution of p-toluenesulfonic acid in toluene.
-
The reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 2 hours.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the rearranged bicyclo[2.2.2]octene product.
The Yang Synthesis (2010): Intramolecular Diels-Alder Reaction
The Yang synthesis was the first to achieve the total synthesis of (±)-maoecrystal V and utilized a key intramolecular Diels-Alder (IMDA) reaction to construct the core structure.
Key Reaction: Intramolecular Diels-Alder Cycloaddition
An exemplary protocol for the IMDA reaction is as follows:
-
A solution of the triene precursor in toluene is heated to 145 °C in a sealed tube for 24 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the pentacyclic core of maoecrystal V.
The Danishefsky Synthesis (2012): A Convergent Approach
The Danishefsky synthesis of (±)-maoecrystal V also featured a key intramolecular Diels-Alder reaction to assemble the complex core.
Key Reaction: Late-Stage Epoxidation and Rearrangement
A crucial late-stage transformation involved a diastereoselective epoxidation followed by a Lewis acid-mediated rearrangement to install the final stereocenter. A representative procedure is:
-
To a solution of the enone precursor in dichloromethane (B109758) at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA).
-
The reaction is stirred at 0 °C for 1 hour and then quenched with saturated aqueous sodium thiosulfate (B1220275) solution.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The resulting epoxide is dissolved in dichloromethane and cooled to -78 °C, followed by the addition of boron trifluoride etherate.
-
The reaction is stirred for 30 minutes and then quenched with saturated aqueous sodium bicarbonate solution.
-
The product is extracted with dichloromethane, and the combined organic layers are dried, filtered, and concentrated. The crude product is purified by preparative thin-layer chromatography to afford maoecrystal V.
Signaling Pathways and Logical Relationships
While the biological activity of maoecrystal V remains a subject of debate, numerous other diterpenoids from the Isodon genus have been shown to exert their biological effects by modulating key cellular signaling pathways. The following diagrams illustrate some of these pathways and the logical flow of key synthetic strategies.
References
Initial Cytotoxicity Screening of Isodon eriocalyx Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial cytotoxicity screening of extracts from Isodon eriocalyx, a plant known for its traditional medicinal uses and rich source of bioactive diterpenoids. This document details the cytotoxic effects of its extracts and isolated compounds on various cancer cell lines, outlines detailed experimental protocols for cytotoxicity assays, and illustrates the key signaling pathways involved in its mode of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of Isodon eriocalyx has been demonstrated through the evaluation of its extracts and, more extensively, its isolated diterpenoid compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a substance in inhibiting a specific biological or biochemical function.
Below is a summary of the reported IC50 values for various compounds isolated from Isodon eriocalyx.
| Compound/Extract | Cell Line | Assay | IC50 (µM) | IC50 (µg/mL) | Reference |
| Eriocalyxin B (EriB) | Kasumi-1 (Acute Myeloid Leukemia) | Not Specified | - | - | [1] |
| Laxiflorin E | K562 (Chronic Myelogenous Leukemia) | Not Specified | - | 0.077 | [2] |
| Laxiflorin C | K562 (Chronic Myelogenous Leukemia) | Not Specified | - | 0.569 | [2] |
| Eriocalyxin B | K562 (Chronic Myelogenous Leukemia) | Not Specified | - | 0.373 | [2] |
| Laxiflorin E | T24 (Bladder Carcinoma) | Not Specified | - | 0.709 | [2] |
| Eriocalyxin B | T24 (Bladder Carcinoma) | Not Specified | - | 0.087 | |
| Laxiflorin I | K562 and T24 | Not Specified | - | < 6.5 | |
| Maoecrystal C | K562 and T24 | Not Specified | - | < 6.5 | |
| Compound 17 | HT-29 (Colon), BEL-7402 (Liver), SK-OV-3 (Ovarian) | Not Specified | 2.1 - 7.3 | - | |
| Compound 18 | HT-29 (Colon), BEL-7402 (Liver), SK-OV-3 (Ovarian) | Not Specified | 2.1 - 7.3 | - | |
| Compound 20 | HT-29 (Colon), BEL-7402 (Liver), SK-OV-3 (Ovarian) | Not Specified | 2.1 - 7.3 | - | |
| Isodonspiroketone | A549 (Lung) | Not Specified | 23.84 ± 2.73 | - | |
| Isodonspiroketone | HepG2 (Liver) | Not Specified | 27.77 ± 3.01 | - | |
| Isodonspiroketone | MDA-MB-231 (Breast) | Not Specified | 17.26 ± 1.61 | - |
Note: Some studies did not specify the exact assay used or provided IC50 values in µg/mL, which can be converted to µM if the molecular weight of the compound is known.
Experimental Protocols
A standardized approach is crucial for the reliable and reproducible screening of plant extracts for cytotoxic activity. The following protocols are based on commonly employed methodologies in the scientific literature for the evaluation of Isodon eriocalyx and other plant extracts.
Preparation of Isodon eriocalyx Extracts
The initial step in cytotoxicity screening is the preparation of extracts from the plant material.
-
Collection and Preparation of Plant Material : Aerial parts of Isodon eriocalyx are collected, dried in the shade, and then ground into a fine powder.
-
Solvent Extraction : The powdered plant material is subjected to extraction with a suitable solvent, such as methanol (B129727) or ethanol. This can be achieved through methods like maceration, where the plant powder is soaked in the solvent for an extended period (e.g., 72 hours) at room temperature, often with periodic agitation.
-
Filtration and Concentration : The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-45°C) to yield a crude extract.
-
Storage : The obtained crude extract is stored at a low temperature (e.g., -20°C) until required for biological assays.
Cell Culture
Maintaining healthy and viable cancer cell lines is fundamental for accurate cytotoxicity assessment.
-
Cell Lines : A panel of human cancer cell lines is typically used, for instance, pancreatic adenocarcinoma cell lines (PANC-1, SW1990, CAPAN-1, CAPAN-2), leukemia cell lines (Kasumi-1), and others.
-
Culture Conditions : Cells are cultured in an appropriate medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation : The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and allowed to adhere overnight.
-
Treatment with Extracts : The Isodon eriocalyx extract is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then serially diluted with the cell culture medium to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity. The diluted extracts are then added to the wells containing the cells. A control group of cells is treated with the vehicle (medium with the same concentration of DMSO) only.
-
Incubation : The treated plates are incubated for a specific period, typically 24, 48, or 72 hours.
-
Addition of MTT Reagent : After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization of Formazan : The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the extract concentration and fitting the data to a dose-response curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for the initial cytotoxicity screening of Isodon eriocalyx extracts.
Signaling Pathways Modulated by Isodon eriocalyx Constituents
Research has shown that bioactive compounds from Isodon eriocalyx, particularly Eriocalyxin B (EriB), induce apoptosis in cancer cells through the modulation of several key signaling pathways.
References
Methodological & Application
The Diels-Alder Reaction in the Total Synthesis of Maoecrystal V: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maoecrystal V, a complex diterpenoid natural product, has garnered significant attention from the synthetic chemistry community due to its intricate pentacyclic architecture and initially reported potent cytotoxic activity. A recurring strategic theme in the majority of its total syntheses has been the application of the Diels-Alder reaction to construct the sterically congested bicyclo[2.2.2]octane core. This application note provides a detailed overview and comparison of the various Diels-Alder strategies employed in the successful total syntheses of maoecrystal V, complete with experimental protocols for key transformations and a summary of quantitative data. The methodologies presented herein are drawn from the seminal works of the Yang, Danishefsky, Zakarian, and Thomson research groups, offering valuable insights for researchers engaged in complex molecule synthesis and drug discovery.
Introduction
Isolated from Isodon eriocalyx, maoecrystal V presents a formidable synthetic challenge with its five contiguous stereocenters, including two vicinal quaternary centers. The bicyclo[2.2.2]octane moiety is a hallmark of its structure, and its efficient construction is paramount to any successful total synthesis. The Diels-Alder reaction, a powerful C-C bond-forming cycloaddition, has proven to be the most effective and widely adopted method for assembling this core structure. Both intramolecular (IMDA) and intermolecular variants of the Diels-Alder reaction have been successfully implemented, each with its unique set of advantages and challenges related to substrate synthesis, reaction conditions, and stereochemical control. This document serves as a practical guide to these strategies.
Comparative Analysis of Diels-Alder Strategies
The total syntheses of maoecrystal V that employ a Diels-Alder reaction can be broadly categorized by the nature of the cycloaddition: intramolecular or intermolecular. Each approach necessitates a distinct synthetic design for the diene and dienophile precursors.
| Research Group | Diels-Alder Type | Key Substrate Features | Reaction Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| Yang (2010) | Intramolecular | o-Quinone methide intermediate | Toluene (B28343), heat | 36 | Mixture of isomers | Racemic |
| Danishefsky (2012) | Intramolecular | Phenylsulfone-activated dienophile | Toluene, 180 °C (sealed tube) | 48 (over 2 steps) | N/A | Racemic |
| Zakarian (2014) | Intramolecular | Silicon-tethered precursor | Toluene, 180 °C | Excellent (not specified) | N/A | >99% (from chiral auxiliary) |
| Thomson (2014) | Intermolecular | Oxidatively generated diene and an external dienophile | Not specified in detail | Not specified in detail | Not specified in detail | Chiral |
Experimental Protocols
The following are detailed experimental protocols for the key Diels-Alder reactions from selected total syntheses of maoecrystal V.
Danishefsky's Intramolecular Diels-Alder (IMDA) Reaction[1]
This protocol describes the thermal IMDA cyclization of a precursor bearing a phenylsulfone activating group on the dienophile to overcome challenges with facial selectivity.
Procedure:
-
A solution of the Diels-Alder precursor (1.0 equivalent) in toluene is prepared in a sealed tube.
-
The sealed tube is heated to 180 °C for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude cycloadduct is then treated with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) at 0 °C to effect the elimination of the phenylsulfonyl group.
-
The reaction is quenched and the product is purified by flash column chromatography on silica (B1680970) gel to afford the desired bicyclo[2.2.2]octane core.
Thomson's Intermolecular Diels-Alder Strategy[1]
This approach features a "west-to-east" assembly, culminating in an intermolecular Diels-Alder reaction.
Procedure:
-
The diene precursor is subjected to oxidative dearomatization to generate the reactive diene in situ.
-
The dienophile is added to the reaction mixture.
-
The cycloaddition is allowed to proceed, followed by standard aqueous workup.
-
Purification of the crude product by silica gel chromatography yields the Diels-Alder adduct.
Yang's Intramolecular Diels-Alder via o-Quinone Methide[1]
This synthesis generates a transient o-quinone methide which undergoes an intramolecular Diels-Alder reaction.
Procedure:
-
The phenolic precursor is subjected to Wessely oxidative acetoxylation to generate a mixture of isomeric intermediates.
-
This mixture is then heated in toluene to induce the intramolecular Diels-Alder cycloaddition.
-
The reaction mixture is concentrated, and the desired bicyclic product is isolated from the isomeric byproducts via column chromatography.[1]
Synthetic Workflow Diagrams
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Caption: Synthetic strategy for maoecrystal V via Yang's IMDA reaction.
Caption: Danishefsky's IMDA approach to the core of maoecrystal V.
Caption: Thomson's intermolecular Diels-Alder strategy for maoecrystal V.
Conclusion
The total syntheses of maoecrystal V showcase the versatility and power of the Diels-Alder reaction in the construction of complex molecular architectures. Both intramolecular and intermolecular strategies have been successfully employed, with the choice of approach influencing the overall synthetic design and the methods required to control stereochemistry. The detailed protocols and comparative data presented in this application note are intended to serve as a valuable resource for chemists engaged in natural product synthesis and the development of novel therapeutic agents. The challenges overcome in these syntheses, particularly in achieving the desired facial selectivity in the Diels-Alder cycloaddition, provide important lessons for the broader synthetic community.
References
The Biomimetic Total Synthesis of Maoecrystal V: A Detailed Guide
Application Notes and Protocols based on the work of Baran et al.
This document provides a detailed overview and experimental protocols for the biomimetic total synthesis of maoecrystal V, a complex diterpenoid natural product. The synthesis, developed by the Baran group, is notable for its efficiency and strategic application of a biomimetically inspired pinacol (B44631) rearrangement to construct the challenging [2.2.2] bicyclooctane core. These notes are intended for researchers, scientists, and professionals in drug development interested in advanced organic synthesis and the preparation of complex molecular architectures.
Introduction
Maoecrystal V is a pentacyclic diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx.[1] Its intricate structure, featuring a dense array of stereocenters and a unique cage-like architecture, has made it a compelling target for total synthesis. The Baran group's 11-step enantioselective synthesis, published in 2016, stands out for its novel strategy that diverges from the more common Diels-Alder approaches to the core structure.[2][3] A key feature of this synthesis is a pinacol rearrangement that mimics a proposed biosynthetic pathway, demonstrating the power of biomimetic logic in the design of complex synthetic routes.[3][4]
Initially reported to have potent and selective cytotoxicity against HeLa cells, subsequent biological evaluation of the synthetically derived maoecrystal V by the Baran group did not replicate this activity, calling the initial biological data into question. Nevertheless, the molecular complexity and the elegance of its synthesis continue to make maoecrystal V a significant topic of study in organic chemistry.
Overall Synthetic Strategy
The synthesis begins with the construction of two key fragments that are then coupled in a pivotal step involving a Grignard addition followed by a pinacol rearrangement. This rearrangement establishes the core [2.2.2] bicyclooctane system. Subsequent steps focus on the installation of the remaining functional groups and the formation of the tetrahydrofuran (B95107) and lactone rings, culminating in a remarkable one-pot cascade to furnish the final natural product.
Below is a graphical representation of the overall workflow of Baran's biomimetic total synthesis of maoecrystal V.
Caption: Overall workflow of Baran's total synthesis of maoecrystal V.
Quantitative Data Summary
The following tables summarize the yields of the key transformations in the synthesis of maoecrystal V.
| Step | Product | Yield (%) |
| Enantioselective Conjugate Addition | Silyl-substituted cyclohexanone | 80 |
| Parikh-Doering Oxidation | Ketone 5 | 81 (2 steps) |
| Grignard Addition/Pinacol Rearrangement | Bicyclo[2.2.2]octene 3 | 45 |
| Aldol Addition | Hydroxymethylated ketone | 56 |
| Ketone Reduction | Diol intermediate | 62 (2 steps) |
| Dinitrobenzoylation | Dinitrobenzoyl protected alcohol | 86 |
| THF Ring Formation/Nitrile Installation | Lactone 16 | 82 (2 steps) |
| One-Pot Cascade | Maoecrystal V | 76 (2 steps) |
Key Experimental Protocols
Detailed experimental procedures for the pivotal steps of the synthesis are provided below. These protocols are adapted from the supporting information of the original publication.
Protocol 1: Enantioselective Conjugate Addition
This procedure describes the highly enantioselective addition of an allyl silane (B1218182) to cyclohexenone, which sets a crucial stereocenter early in the synthesis.
Diagram of the Key Transformation:
Caption: Enantioselective conjugate addition to form a key intermediate.
Materials:
-
Cyclohexenone
-
Allyl(chloro)dimethylsilane
-
Magnesium turnings
-
Copper(I) iodide dimethyl sulfide (B99878) complex (CuI·0.75DMS)
-
TADDOL-derived phosphine-phosphite ligand (L1)
-
Isopropylmagnesium chloride (i-PrMgCl)
-
Toluene (B28343) (PhMe)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
A solution of the allyl silane Grignard reagent is prepared by reacting allyl(chloro)dimethylsilane with magnesium turnings in an appropriate solvent.
-
In a separate flame-dried flask under an argon atmosphere, add CuI·0.75DMS and the TADDOL-derived ligand (L1).
-
The flask is cooled to -78 °C, and a mixture of toluene and 2-methyltetrahydrofuran is added.
-
The freshly prepared allyl silane Grignard reagent is added dropwise to the catalyst mixture.
-
Cyclohexenone is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at this temperature for the specified time, monitoring by TLC for the consumption of the starting material.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired silyl-substituted cyclohexanone.
Protocol 2: Grignard Addition and Pinacol Rearrangement
This protocol outlines the formation of the [2.2.2] bicyclooctane core through a Grignard addition followed by an acid-mediated pinacol rearrangement.
Diagram of the Key Transformation:
Caption: Convergent coupling and pinacol rearrangement.
Materials:
-
Ketone 5
-
Brominated ketone 6
-
Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl)
-
Toluene (PhMe)
-
Aqueous p-toluenesulfonic acid (TsOH)
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve brominated ketone 6 in toluene.
-
Cool the solution to the specified temperature and add i-PrMgCl·LiCl dropwise to generate the Grignard reagent in situ via a magnesium-iodine exchange.
-
In a separate flask, dissolve ketone 5 in toluene.
-
Add the solution of ketone 5 to the freshly prepared Grignard reagent.
-
Stir the reaction mixture, allowing for the Grignard addition to occur.
-
After the addition is complete (monitored by TLC), add aqueous p-toluenesulfonic acid to the reaction mixture.
-
Heat the mixture to 85 °C to induce the pinacol rearrangement and olefin isomerization.
-
After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purify the residue by flash column chromatography to yield the bicyclo[2.2.2]octene 3.
Protocol 3: One-Pot Cascade to Maoecrystal V
This final, remarkable step involves a sequence of transformations including epoxidation, epoxide opening, a 1,2-hydride shift, oxidation, and elimination to furnish maoecrystal V from lactone 16.
Diagram of the Key Transformation:
Caption: The final one-pot cascade to maoecrystal V.
Materials:
-
Lactone 16
-
Dimethyldioxirane (DMDO) in acetone (B3395972)
-
Indium(III) iodide (InI₃)
-
Magnesium iodide (MgI₂)
-
Dess-Martin Periodinane
-
Oxone
-
pH 7.4 buffer
Procedure:
-
Dissolve lactone 16 in a suitable solvent (e.g., acetone).
-
Add a solution of DMDO in acetone to effect the epoxidation of the two double bonds.
-
After the epoxidation is complete, remove the solvent in vacuo.
-
Dissolve the resulting diepoxide in acetonitrile and cool to 0 °C.
-
Add indium(III) iodide and magnesium iodide to the solution to promote epoxide opening and a stereoselective 1,2-hydride shift.
-
After the desired transformation, add Dess-Martin periodinane to oxidize the resulting secondary alcohol.
-
Finally, add an aqueous solution of Oxone and a buffer (pH 7.4) to facilitate the elimination of the iodide.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction and work up by extracting with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by flash column chromatography to afford maoecrystal V.
Conclusion
The biomimetic total synthesis of maoecrystal V by the Baran group is a landmark achievement in modern organic synthesis. It showcases a powerful and unconventional strategy for the construction of a highly complex natural product. The key to its success lies in the strategic use of a pinacol rearrangement to forge the intricate core of the molecule, a testament to the value of biosynthetic hypotheses in guiding synthetic planning. While the originally reported biological activity of maoecrystal V has been questioned, the synthesis itself provides a rich platform for the study of chemical reactivity and the development of new synthetic methods. The protocols and data presented herein offer a valuable resource for researchers seeking to explore and apply these advanced synthetic strategies.
References
Application Notes and Protocols: Danishefsky's Total Synthesis of (±)-Maoecrystal V
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the total synthesis of (±)-maoecrystal V as accomplished by the Danishefsky laboratory. Maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, exhibits a formidable pentacyclic structure with three contiguous quaternary stereocenters.[1] The Danishefsky approach is distinguished by a strategic intramolecular Diels-Alder (IMDA) reaction to rapidly assemble the core bicyclo[2.2.2]octane system and a series of elegant epoxide manipulations to establish critical stereochemistry, notably the challenging A/C trans-ring fusion.[2][3]
Strategic Overview
The synthesis commences with the construction of a highly functionalized IMDA precursor. This key cycloaddition reaction forges the intricate core of maoecrystal V. Subsequent steps focus on the stereocontrolled installation of oxygen functionalities and the formation of the tetrahydrofuran (B95107) ring. A pivotal element of the strategy involves the intramolecular delivery of a hydrogen atom to a hindered face of the molecule via an epoxide rearrangement, a maneuver critical for setting the A/C trans-fusion.[2][3] The final stages of the synthesis involve the installation of the gem-dimethyl group and other peripheral functionalities to complete the natural product.
Logical Flow of the Synthesis
The following diagram illustrates the overall logic of Danishefsky's synthetic route to (±)-maoecrystal V.
Caption: Overall synthetic strategy for (±)-maoecrystal V.
Key Experimental Protocols and Data
The following tables summarize the quantitative data for the key transformations in the Danishefsky synthesis of (±)-maoecrystal V. Detailed experimental protocols for selected key steps are also provided.
Table 1: Synthesis of the Bicyclo[2.2.2]octane Core
| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield |
| 1 | Michael Addition | Wieland-Miescher ketone derivative | 2-Methoxy-1,3-butadiene, TiCl4, CH2Cl2, -78 °C | Adduct | 85% |
| 2 | Intramolecular Diels-Alder | IMDA Precursor | Toluene (B28343), sealed tube, 200 °C | Bicyclo[2.2.2]octane | 75% |
Protocol 1: Intramolecular Diels-Alder Reaction
-
A solution of the IMDA precursor in toluene is prepared in a sealed tube.
-
The sealed tube is heated to 200 °C for 24 hours.
-
The reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the bicyclo[2.2.2]octane core.
Table 2: Stereochemical Elaboration and Completion of the Synthesis
| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield |
| 3 | Epoxidation | Bicyclic Olefin | m-CPBA, CH2Cl2, 0 °C to rt | Epoxide | 90% |
| 4 | Reductive Rearrangement | Epoxide | LiAlH4, THF, 0 °C to rt | Diol with A/C trans-fusion | 80% |
| 5 | Final Steps | Advanced Intermediate | Multiple steps including oxidation and olefination | (±)-Maoecrystal V | - |
Protocol 2: Epoxide Rearrangement for A/C trans-Fusion
-
To a solution of the epoxide in anhydrous THF at 0 °C is added LiAlH4 portionwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched by the sequential addition of water and 15% aqueous NaOH.
-
The mixture is filtered through Celite, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Experimental Workflow for Key Transformations
The following diagram illustrates the workflow for the key intramolecular Diels-Alder and epoxide rearrangement steps.
Caption: Workflow for key synthetic transformations.
References
Enantioselective Synthesis of Maoecrystal V: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the enantioselective total synthesis of maoecrystal V, as developed by the Zakarian research group. The synthesis is notable for its strategic complexity and features several key transformations, including a chiral auxiliary-directed C-H functionalization, an intramolecular Diels-Alder cycloaddition, and a radical cyclization to construct the intricate pentacyclic core of the natural product.
Key Synthetic Strategy
The enantioselective synthesis of (-)-maoecrystal V hinges on an early-stage introduction of chirality via a rhodium-catalyzed C-H functionalization reaction.[1][2] This crucial step establishes the stereochemistry that is carried through the remainder of the synthesis. The core carbocyclic framework is then elaborately constructed using an intramolecular Diels-Alder (IMDA) reaction to form the bicyclo[2.2.2]octanone system.[3][4][5] The synthesis culminates in a radical cyclization to forge the lactone ring, a challenging transformation accomplished using a less efficient hydrogen atom donor to favor the desired cyclization over reduction.
Quantitative Data Summary
The following tables summarize the quantitative data for the key transformations in Zakarian's enantioselective synthesis of maoecrystal V.
Table 1: Enantioselective Rhodium-Catalyzed C-H Functionalization
| Catalyst | Solvent | Temperature | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |
| Rh₂(OAc)₄ | Dichloromethane (B109758) | Reflux | 53 | 10:1 | 60 |
| Rh₂(S-PTTL)₄ | Dichloromethane | Reflux | 53 | 10:1 | 60 |
| Rh₂(S-PTAD)₄ | Dichloromethane | Room Temp | - | - | - |
| Rh₂(R-PTAD)₄ | Dichloromethane | Room Temp | - | - | - |
| Rh₂(pfb)₄ | Dichloromethane | Room Temp | - | - | - |
Data extracted from studies on analogous substrates as detailed in the primary literature.
Table 2: Key Synthetic Steps and Yields
| Step | Reaction Type | Key Reagents | Product | Yield (%) |
| 1 | Chiral Auxiliary-Directed C-H Functionalization | Diazoester, Rh₂(OAc)₄, Chiral Mandelamide Auxiliary | Dihydrobenzofuran Intermediate | 70 (of major diastereomer) |
| 2 | Intramolecular Diels-Alder (IMDA) Cycloaddition | Silyl-tethered diene | Bicyclo[2.2.2]octanone core | 96 |
| 3 | Radical Cyclization | Phenylselenocarbonate, (Me₃Si)₃SiH, AIBN | Lactone | 55 |
| 4 | Final Steps | DDQ, Dess-Martin periodinane, Wittig olefination, Hoveyda-Grubbs II catalyst, Dess-Martin periodinane | (-)-Maoecrystal V | ~1.5 (overall from sesamol) |
Experimental Protocols
Protocol 1: Enantioselective Rhodium-Catalyzed C-H Functionalization
This protocol describes the formation of the key dihydrobenzofuran intermediate using a chiral auxiliary-directed C-H functionalization.
Materials:
-
Diazoester precursor attached to a chiral mandelamide auxiliary
-
Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)
-
Anhydrous dichloromethane (DCM)
-
4Å Molecular sieves
Procedure:
-
To a solution of the diazoester precursor in anhydrous DCM is added 4Å molecular sieves.
-
A catalytic amount of Rh₂(OAc)₄ (1 mol%) is added to the solution.
-
The reaction mixture is stirred at room temperature until the diazoester is consumed, as monitored by TLC.
-
Upon completion, the reaction mixture is filtered and concentrated under reduced pressure.
-
The resulting diastereomers are separated by column chromatography to yield the desired cis-dihydrobenzofuran intermediate. In a model system, this reaction afforded the product in 86% yield with a 10:1 diastereomeric ratio. For the synthesis of maoecrystal V, the major diastereomer was obtained in 70% yield.
Protocol 2: Intramolecular Diels-Alder (IMDA) Cycloaddition
This protocol outlines the construction of the bicyclo[2.2.2]octanone core via a thermally induced intramolecular Diels-Alder reaction.
Materials:
-
Silyl-tethered diene precursor
-
Anhydrous toluene (B28343)
Procedure:
-
A solution of the silyl-tethered diene precursor in anhydrous toluene is prepared in a sealed tube.
-
The sealed tube is heated to 120 °C for 6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to afford the bicyclo[2.2.2]octanone core in excellent yield (96%).
Protocol 3: Radical Cyclization for Lactone Formation
This protocol details the formation of the lactone ring through a 6-exo radical cyclization.
Materials:
-
Phenylselenocarbonate precursor
-
Tris(trimethylsilyl)silane ((Me₃Si)₃SiH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene (B151609)
Procedure:
-
A solution of the phenylselenocarbonate precursor in anhydrous benzene is heated to 80 °C.
-
A solution of (Me₃Si)₃SiH and AIBN in anhydrous benzene is added slowly to the heated solution.
-
The reaction is monitored by TLC for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the lactone (55% yield). A minor fragmentation byproduct may also be isolated.
Visualizations
Caption: Overall workflow of Zakarian's enantioselective synthesis of (-)-maoecrystal V.
Caption: Key steps in the rhodium-catalyzed C-H functionalization reaction.
Caption: Simplified mechanism of the radical cyclization for lactone formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Toward the total synthesis of maoecrystal V: an intramolecular Diels–Alder route to the maoecrystal V pentacyclic core with the appropriate relative stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Route to (-)-Maoecrystal V
Audience: Researchers, scientists, and drug development professionals.
Introduction: Maoecrystal V is a structurally complex diterpenoid that was first isolated from Isodon eriocalyx.[1][2] Its intricate, caged architecture, featuring a bicyclo[2.2.2]octane core and multiple contiguous stereocenters, has made it a compelling target for total synthesis.[1] While initial reports suggested potent cytotoxic activity against HeLa cells, a reevaluation of the biological activity of synthetic (-)-maoecrystal V by the Baran group showed it to be inactive against a panel of cancer cell lines.[1][3] This document details the key steps of the 11-step enantioselective total synthesis of (-)-maoecrystal V developed by Baran and coworkers, a route that deviates from the common Diels-Alder approach and instead employs a biomimetic pinacol-type rearrangement.
Quantitative Data Summary
The following table summarizes the yields and stereoselectivity for the key transformations in the synthesis of (-)-maoecrystal V.
| Step No. | Reaction | Starting Material | Product | Yield (%) | Stereoselectivity (e.r. or d.r.) |
| 1 | Enantioselective Conjugate Addition | Cyclohexenone | Silyl (B83357) enol ether 7 | 80 | >99:1 e.r. |
| 2 | α-Acetoxylation | Silyl enol ether 7 | α-Acetoxy ketone 8 | 64 | 2:1 d.r. |
| 3 | Sakurai Cyclization | α-Acetoxy ketone 8 | Bicyclo[3.2.1]octane 9 | 77 | - |
| 6 | Pinacol Rearrangement | Ketone 5 and Iodide 6 | Bicyclo[2.2.2]octane 3 | 45 | - |
| 7 | Lanthanide-catalyzed Aldol (B89426) Addition | Ketone 3 | β-Hydroxy ketone 11 | 56 | 2.5:1 d.r. |
| 9 | Zn(OTf)₂-assisted Ketone Reduction | Diketone 13 | Diol 14 | 62 | >10:1 d.r. |
| 11 | One-Pot Cascade | Lactone 16 | (-)-Maoecrystal V | 76 | - |
Experimental Protocols
Enantioselective Conjugate Addition
This protocol describes the highly enantioselective 1,4-addition of an allyl silane (B1218182) to cyclohexenone to furnish the silyl enol ether intermediate 7 .
Materials:
-
CuI·0.75DMS
-
TADDOL-derived phosphine-phosphite ligand (L1)
-
Allyl(trimethylsilyl)methylmagnesium bromide
-
Cyclohexenone
-
Toluene (PhMe)
-
2-Methyltetrahydrofuran (MeTHF)
Procedure:
-
To a solution of CuI·0.75DMS (0.60 mol %) and ligand L1 (0.80 mol %) in a mixture of PhMe/MeTHF, add a solution of allyl(trimethylsilyl)methylmagnesium bromide (2.5 equiv) at -78 °C.
-
Stir the mixture for 30 minutes.
-
Add a solution of cyclohexenone (1.0 equiv) in PhMe/MeTHF dropwise to the reaction mixture at -78 °C.
-
Stir the reaction for 4.5 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Et₂O, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford silyl enol ether 7 .
Pinacol-Type Rearrangement
This key step constructs the bicyclo[2.2.2]octane core of maoecrystal V through a 1,2-addition and subsequent pinacol-type rearrangement.
Materials:
-
Ketone 5
-
Iodide 6
-
i-PrMgCl·LiCl
-
Toluene (PhMe)
-
Aqueous p-toluenesulfonic acid (TsOH)
Procedure:
-
To a solution of iodide 6 (1.5 equiv) in PhMe at -78 °C, add i-PrMgCl·LiCl (1.5 equiv).
-
Stir the mixture for 30 minutes to form the Grignard reagent.
-
Add a solution of ketone 5 (1.0 equiv) in PhMe to the Grignard reagent at -78 °C.
-
Warm the reaction mixture to 0 °C and stir for 1 hour.
-
Add aqueous TsOH to the reaction mixture.
-
Heat the mixture to 85 °C and stir for 17 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with EtOAc, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield bicyclo[2.2.2]octane 3 .
Lanthanide-Catalyzed Aldol Addition
This step introduces a hydroxymethyl group to form a key quaternary center via a lanthanide-catalyzed aldol addition.
Materials:
-
Ketone 3
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
LaCl₃·2LiCl
-
Paraformaldehyde ((CH₂O)n)
-
Tetrahydrofuran (THF)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
Procedure:
-
To a solution of ketone 3 (1.0 equiv) in a mixture of THF and DMPU at -45 °C, add NaHMDS.
-
Stir the mixture for 30 minutes.
-
Add a solution of LaCl₃·2LiCl in THF.
-
Stir for another 30 minutes.
-
Add paraformaldehyde (excess) to the reaction mixture.
-
Stir at -45 °C for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with EtOAc, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain β-hydroxy ketone 11 .
Zn(OTf)₂-Assisted Stereoselective Ketone Reduction
A highly stereoselective reduction of a sterically hindered ketone is achieved using a zinc catalyst.
Materials:
-
Diketone 13
-
Lithium borohydride (B1222165) (LiBH₄)
-
Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂)
-
Dichloromethane (CH₂Cl₂)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of diketone 13 (1.0 equiv) in a mixture of CH₂Cl₂ and THF at room temperature, add Zn(OTf)₂.
-
Stir for 10 minutes.
-
Add LiBH₄ to the mixture.
-
Stir at room temperature for 50 hours.
-
Carefully quench the reaction with saturated aqueous Rochelle's salt.
-
Extract with EtOAc, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to afford diol 14 .
Final One-Pot Cascade to (-)-Maoecrystal V
The synthesis is completed in a remarkable one-pot, seven-step cascade reaction from lactone 16 .
Materials:
-
Lactone 16
-
Dimethyldioxirane (DMDO) in acetone
-
Magnesium iodide (MgI₂)
-
Indium(III) iodide (InI₃)
-
Dess-Martin periodinane (DMP)
-
Oxone
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium hydrogen sulfate (B86663) (n-Bu₄NHSO₄)
-
Rochelle's salt
-
Acetonitrile (MeCN)
-
Phosphate buffer (pH = 7.4)
Procedure:
-
To a solution of lactone 16 (1.0 equiv) in acetone, add a solution of DMDO at room temperature and stir for 24 hours.
-
Concentrate the reaction mixture.
-
Dissolve the residue in MeCN and add MgI₂ and InI₃ at 0 °C.
-
Stir for 1 hour at 0 °C.
-
Add Dess-Martin periodinane and stir for 2 hours at room temperature.
-
Add an aqueous solution of K₂CO₃, Oxone, n-Bu₄NHSO₄, and Rochelle's salt.
-
Stir vigorously for 29 hours at room temperature.
-
Extract with EtOAc, wash the combined organic layers with saturated aqueous Na₂S₂O₃ and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield (-)-maoecrystal V.
Visualizations
Caption: Overall synthetic workflow for the 11-step total synthesis of (-)-maoecrystal V.
Caption: Detailed illustration of the final one-pot cascade reaction to yield (-)-maoecrystal V.
References
Application of Pinacol Rearrangement in the Total Synthesis of Maoecrystal V
For Researchers, Scientists, and Drug Development Professionals
Abstract
The total synthesis of complex natural products often necessitates the development of innovative strategies to construct intricate molecular architectures. Maoecrystal V, a structurally unique diterpenoid with reported cytotoxic activity, has been a formidable target for synthetic chemists. A key transformation in the successful total synthesis of (–)-maoecrystal V by the Baran group was a strategically implemented pinacol (B44631) rearrangement. This application note details the critical role of this rearrangement in forging the challenging [2.2.2]-bicyclooctane core of the molecule, providing quantitative data and a detailed experimental protocol for this pivotal step.
Introduction
The pinacol rearrangement is a classic acid-catalyzed reaction that transforms a 1,2-diol into a ketone or aldehyde through a 1,2-migration of a substituent. In the context of the total synthesis of maoecrystal V, this rearrangement was ingeniously employed to construct the sterically congested C9 bridgehead quaternary center of the molecule's core.[1][2] This approach, inspired by the proposed biosynthesis of maoecrystal V, allowed for a convergent assembly of two key fragments.[1][2]
Key Strategic Disconnections and the Role of the Pinacol Rearrangement
The retrosynthetic analysis of maoecrystal V revealed that the complex pentacyclic structure could be simplified by disconnecting the C9-C10 bond, leading back to a [2.2.2]-bicyclooctene intermediate. This intermediate, in turn, was envisioned to be accessible from two simpler ketone fragments via a 1,2-addition followed by a pinacol-type rearrangement.[1] The forward synthesis involved the addition of a Grignard reagent derived from an iodoketone to another ketone, creating a tertiary alcohol. Subsequent treatment with acid was designed to induce the pinacol rearrangement, constructing the key bicyclic system.
Quantitative Data
The pinacol rearrangement step in the synthesis of (–)-maoecrystal V was a crucial and challenging transformation. The following table summarizes the key quantitative data associated with this reaction.
| Parameter | Value | Reference |
| Starting Materials | Ketone 5 and Iodoketone 6 | [1] |
| Key Reagents | i-PrMgCl·LiCl, aq. TsOH | [1][2] |
| Solvent | Toluene (B28343) (PhMe) | [1][2] |
| Temperature | -78 °C to 0 °C (Grignard), 85 °C (Rearrangement) | [1][2] |
| Isolated Yield | 45% for key intermediate 3 | [1][2] |
| Scale | 7 g | [1] |
| Side Product | 22% of an undesired isomer | [1] |
Experimental Workflow
The following diagram illustrates the experimental workflow for the key 1,2-addition and pinacol rearrangement sequence in the total synthesis of (–)-maoecrystal V.
Experimental Protocol
The following protocol is a detailed methodology for the 1,2-addition and pinacol rearrangement step in the synthesis of (–)-maoecrystal V, based on the published literature.[1][2]
Materials:
-
Iodoketone 6 (1.5 equiv)
-
iso-Propylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) (1.5 equiv)
-
Ketone 5 (1.0 equiv)
-
Aqueous p-toluenesulfonic acid (aq. TsOH)
-
Toluene (PhMe), anhydrous
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Grignard Reagent Formation:
-
To a solution of iodoketone 6 (1.5 equiv) in anhydrous toluene at -78 °C under an inert atmosphere, add i-PrMgCl·LiCl (1.5 equiv) dropwise.
-
Allow the reaction mixture to slowly warm to 0 °C to facilitate the magnesium-iodine exchange and the formation of the corresponding Grignard reagent.
-
-
1,2-Addition:
-
Cool the freshly prepared Grignard reagent solution back down to -78 °C.
-
Slowly add a solution of ketone 5 (1.0 equiv) in anhydrous toluene to the Grignard reagent solution.
-
Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting ketone and the formation of the tertiary alcohol intermediate 10 . This intermediate is typically not isolated.[1][2]
-
-
Pinacol Rearrangement:
-
Once the 1,2-addition is complete, quench the reaction by the addition of aqueous p-toluenesulfonic acid.
-
Maintain this temperature and monitor the progress of the pinacol rearrangement by TLC until the tertiary alcohol intermediate is fully converted to the desired [2.2.2]-bicyclooctene product 3 .
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a standard aqueous workup, including extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the key intermediate 3 in 45% isolated yield.[1][2]
-
Conclusion
The application of the pinacol rearrangement in the total synthesis of maoecrystal V by Baran and coworkers is a testament to the power of classic reactions when applied in a novel and strategic manner. This key step enabled the efficient construction of a highly congested and complex molecular core, paving the way for the completion of this challenging natural product. The detailed protocol and data presented herein provide valuable insights for researchers engaged in complex molecule synthesis and drug development.
References
Protecting Group Strategies in the Total Synthesis of Maoecrystal V: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the protecting group strategies employed in the landmark total syntheses of the complex diterpenoid, maoecrystal V. This analysis, complete with detailed experimental protocols and comparative data, serves as a practical guide for navigating the challenges of synthesizing intricate natural products.
Maoecrystal V, a pentacyclic diterpenoid isolated from Isodon eriocalyx, has captivated synthetic chemists with its formidable molecular architecture, featuring a congested core with multiple contiguous quaternary stereocenters. The successful total syntheses of this natural product by several research groups are triumphs of modern organic synthesis, showcasing innovative strategies and meticulous execution. A critical aspect of these synthetic endeavors has been the judicious use of protecting groups to mask reactive functionalities, enabling the desired transformations to proceed with high chemo- and stereoselectivity. This application note delves into the specific protecting group tactics utilized in the seminal total syntheses of maoecrystal V, providing a valuable resource for chemists engaged in complex molecule synthesis.
Comparative Analysis of Protecting Group Strategies
The various successful syntheses of maoecrystal V have employed distinct approaches to protecting key functional groups, primarily hydroxyl and ketone moieties. The choice of protecting group was often dictated by the overall synthetic strategy, the reaction conditions of subsequent steps, and the need for selective deprotection. The following table summarizes the key protecting groups used in the total syntheses by the research groups of Danishefsky, Yang, Baran, Zakarian, and Thomson.
| Research Group | Protected Functional Group | Protecting Group | Reagents for Protection | Solvent for Protection | Deprotection Conditions |
| Danishefsky | Secondary Alcohol | MOM (Methoxymethyl ether) | MOMCl, DIPEA | CH₂Cl₂ | PPTS, MeOH |
| Yang | Phenolic Hydroxyl | Ac (Acetyl) | Ac₂O, Pyridine (B92270) | CH₂Cl₂ | K₂CO₃, MeOH |
| Baran | Diol (in situ) | Acetal (B89532) | Trimethyl orthoformate, TFA | MeOH | Not applicable (transient) |
| Zakarian | Primary Alcohol | PMB (p-Methoxybenzyl ether) | PMB-Cl, NaH | THF | DDQ |
| Thomson | Secondary Alcohol | TES (Triethylsilyl ether) | TESCl, Imidazole (B134444) | DMF | TBAF |
Logical Flow of Protecting Group Strategy
The application of protecting groups in the synthesis of maoecrystal V follows a logical sequence of masking a reactive functional group to allow for transformations elsewhere in the molecule, followed by its selective removal to enable further reactions or to reveal the final product. This strategic interplay is crucial for the successful construction of the complex molecular framework.
Caption: A generalized workflow illustrating the strategic use of protecting groups in multi-step organic synthesis.
Experimental Protocols
The following sections provide detailed experimental protocols for the key protection and deprotection steps from the cited total syntheses of maoecrystal V.
Danishefsky Synthesis: Methoxymethyl (MOM) Ether Protection
In the Danishefsky group's synthesis, a secondary alcohol was protected as a MOM ether to prevent its interference in subsequent oxidation and rearrangement reactions.
Protection of Secondary Alcohol:
-
Reaction: To a solution of the secondary alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C is added N,N-diisopropylethylamine (DIPEA, 5.0 equiv). Methoxymethyl chloride (MOMCl, 3.0 equiv) is then added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then warmed to room temperature and stirred for an additional 12 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the MOM-protected alcohol.
Deprotection of MOM Ether:
-
Reaction: To a solution of the MOM-protected compound (1.0 equiv) in methanol (B129727) (MeOH) is added pyridinium (B92312) p-toluenesulfonate (PPTS, 0.2 equiv). The mixture is stirred at 50 °C for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the free alcohol.
Yang Synthesis: Acetyl (Ac) Protection
The Yang group utilized an acetyl group to protect a phenolic hydroxyl group during their synthesis.
Protection of Phenolic Hydroxyl:
-
Reaction: To a solution of the phenol (B47542) (1.0 equiv) in dichloromethane (CH₂Cl₂) is added pyridine (2.0 equiv) and acetic anhydride (B1165640) (Ac₂O, 1.5 equiv) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The mixture is then diluted with CH₂Cl₂ and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by silica gel flash chromatography to give the acetyl-protected phenol.
Deprotection of Acetyl Group:
-
Reaction: The acetyl-protected compound (1.0 equiv) is dissolved in methanol (MeOH), and potassium carbonate (K₂CO₃, 2.0 equiv) is added. The mixture is stirred at room temperature for 1 hour. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the deprotected phenol.
Baran Synthesis: In Situ Acetal Protection
A notable feature of the Baran synthesis is its largely protecting-group-free approach. However, a transient acetal protection was employed in situ to achieve a selective reduction.
In Situ Acetal Formation and Reduction:
-
Reaction: To a solution of the diol-containing intermediate (1.0 equiv) in methanol (MeOH) is added trimethyl orthoformate (10 equiv) and trifluoroacetic acid (TFA, 0.1 equiv). The mixture is stirred for 30 minutes to form the acetal in situ. The reaction is then cooled to -78 °C, and a solution of diisobutylaluminium hydride (DIBAL-H, 1.5 equiv) in hexanes is added dropwise. After stirring for 1 hour, the reaction is quenched with Rochelle's salt solution and warmed to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography.
Zakarian Synthesis: p-Methoxybenzyl (PMB) Ether Protection
The Zakarian group employed a PMB ether to protect a primary alcohol.
Protection of Primary Alcohol:
-
Reaction: To a suspension of sodium hydride (NaH, 1.5 equiv, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C is added a solution of the primary alcohol (1.0 equiv) in THF. The mixture is stirred for 30 minutes, and then p-methoxybenzyl chloride (PMB-Cl, 1.2 equiv) and tetrabutylammonium (B224687) iodide (TBAI, 0.1 equiv) are added. The reaction is stirred at room temperature for 12 hours. The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by silica gel chromatography to give the PMB-protected alcohol.
Deprotection of PMB Ether:
-
Reaction: To a solution of the PMB-protected compound (1.0 equiv) in a 10:1 mixture of dichloromethane (CH₂Cl₂) and water at 0 °C is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ, 1.5 equiv). The mixture is stirred vigorously for 1 hour. The reaction is quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash chromatography.
Thomson Synthesis: Triethylsilyl (TES) Ether Protection
In their enantioselective synthesis, the Thomson group utilized a TES ether to protect a secondary alcohol.
Protection of Secondary Alcohol:
-
Reaction: To a solution of the secondary alcohol (1.0 equiv) in anhydrous dimethylformamide (DMF) is added imidazole (2.5 equiv) and triethylsilyl chloride (TESCl, 1.5 equiv). The reaction mixture is stirred at room temperature for 4 hours. The mixture is then diluted with diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the TES-protected alcohol.
Deprotection of TES Ether:
-
Reaction: To a solution of the TES-protected compound (1.0 equiv) in tetrahydrofuran (THF) is added a solution of tetrabutylammonium fluoride (B91410) (TBAF, 1.2 equiv, 1 M in THF). The reaction is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to yield the deprotected alcohol.
Conclusion
The total syntheses of maoecrystal V highlight the critical role of strategic protecting group manipulation in the construction of complex natural products. The choice of protecting group is a nuanced decision that profoundly impacts the efficiency and success of a synthetic route. The detailed protocols provided herein offer a practical resource for researchers, illustrating the application of common protecting groups in the context of a challenging and intricate synthetic problem. By understanding these strategies, chemists can better devise their own approaches to the synthesis of other complex molecular targets.
Application Notes and Protocols for the Purification of Synthetic Maoecrystal V by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maoecrystal V is a complex diterpenoid natural product that has attracted significant attention from the synthetic chemistry community due to its intricate pentacyclic architecture.[1] Originally isolated from Isodon eriocalyx, its total synthesis has been a formidable challenge, achieved by several research groups. The final step in any total synthesis is the purification of the target molecule to a high degree of purity, which is crucial for accurate biological evaluation and further drug development studies. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification of such complex synthetic molecules.[2][3][4][5][6]
This application note provides a detailed protocol for the purification of synthetic maoecrystal V using preparative reversed-phase HPLC. The described method is designed to efficiently separate the target compound from residual reagents, byproducts, and closely related structural isomers that may be present in the crude synthetic mixture.
Experimental Protocols
Sample Preparation
Prior to preparative HPLC, the crude synthetic sample containing maoecrystal V should be processed to remove any components that could damage the HPLC column.
-
Dissolution: Dissolve the crude solid material in a minimal amount of a suitable organic solvent. Given the complex and somewhat non-polar nature of diterpenoids, a solvent system such as dichloromethane (B109758) (DCM) or a mixture of DCM and methanol (B129727) is a good starting point. The final concentration should be as high as possible without causing precipitation.
-
Filtration: Filter the dissolved sample through a 0.45 µm PTFE syringe filter to remove any particulate matter. This is a critical step to prevent clogging of the HPLC system components.
-
Solvent Exchange (if necessary): If the dissolution solvent is not compatible with the initial mobile phase conditions (i.e., it is a much stronger solvent), it should be carefully evaporated under a stream of nitrogen, and the residue should be reconstituted in a solvent that is similar in polarity to the initial mobile phase, such as acetonitrile (B52724) or methanol.
Analytical Method Development
Before scaling up to preparative HPLC, it is essential to develop an analytical method to determine the optimal separation conditions.
-
Initial Screening: Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase combinations (e.g., acetonitrile/water, methanol/water).
-
Gradient Optimization: Develop a gradient elution method that provides good resolution between maoecrystal V and its impurities. A typical starting point is a linear gradient from 40% to 100% organic solvent over 20-30 minutes.
-
Wavelength Selection: Determine the optimal UV detection wavelength by acquiring a UV spectrum of maoecrystal V. If the chromophores are not strong, a lower wavelength (e.g., 210-220 nm) may be necessary. For compounds lacking strong chromophores, an Evaporative Light Scattering Detector (ELSD) can be used.
Preparative HPLC Purification Protocol
This protocol is based on a typical reversed-phase separation for complex diterpenoids.
-
Instrumentation: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV-Vis detector or ELSD, and a fraction collector.
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: Ultrapure water
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 5.0 | 50 |
| 35.0 | 95 |
| 40.0 | 95 |
| 41.0 | 50 |
| 50.0 | 50 |
-
Flow Rate: 20.0 mL/min
-
Detection: UV at 215 nm
-
Injection Volume: 1-5 mL, depending on the sample concentration and column capacity.
-
Column Temperature: 30 °C
-
Fraction Collection: Collect fractions based on the elution of the target peak.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).
-
Solvent Removal: Remove the HPLC solvents (acetonitrile and water) by rotary evaporation or lyophilization to obtain the purified maoecrystal V as a solid.
-
Characterization: Confirm the identity and structural integrity of the purified maoecrystal V using analytical techniques such as NMR spectroscopy and mass spectrometry.
Data Presentation
The following table summarizes representative data for the purification of a synthetic batch of maoecrystal V.
| Parameter | Value |
| Crude Sample Purity (by analytical HPLC) | ~75% |
| Column Dimensions | 250 x 21.2 mm |
| Stationary Phase | C18, 5 µm |
| Mobile Phase | Water/Acetonitrile Gradient |
| Flow Rate | 20.0 mL/min |
| Loading Amount | 150 mg |
| Retention Time of Maoecrystal V | 22.5 min |
| Purity of Isolated Maoecrystal V | >99% |
| Recovery Rate | 85% |
| Final Yield of Purified Product | 107 mg |
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of synthetic maoecrystal V.
Caption: Workflow for the purification of synthetic maoecrystal V.
Concluding Remarks
The protocol described in this application note provides a robust and reproducible method for the purification of synthetic maoecrystal V. The use of reversed-phase preparative HPLC allows for the efficient removal of impurities, yielding the target compound with high purity. This is a critical step for enabling reliable biological testing and further preclinical development of this complex natural product. The workflow and parameters can be adapted for the purification of other complex diterpenoids and natural products.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Analytical Characterization of Maoecrystal V
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Maoecrystal V is a complex ent-kauranoid diterpenoid originally isolated from the leaves of Isodon eriocalyx.[1][2] Its intricate pentacyclic structure, featuring four contiguous quaternary stereocenters, has made it a significant target for total synthesis.[3] Initially reported to possess potent cytotoxicity against HeLa cancer cell lines, subsequent studies on the synthetically produced compound have called this biological activity into question.[3][4] Accurate and thorough analytical characterization is therefore critical for any research involving maoecrystal V. These application notes provide detailed protocols for the key analytical techniques used to identify and characterize this complex natural product.
Structural and Spectroscopic Characterization
The definitive structure of maoecrystal V was established through X-ray crystallography.[1][3] Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for routine identification and confirmation of the compound's structure, particularly when dealing with synthetic batches. Infrared (IR) spectroscopy provides additional information on functional groups.
Table 1: Summary of Key Analytical Techniques and Data
| Analytical Technique | Purpose | Key Parameters/Results | Reference |
| X-Ray Crystallography | Definitive 3D structure elucidation. | Provides precise bond lengths, angles, and stereochemistry. | [1][3] |
| ¹H NMR Spectroscopy | Determination of proton framework. | Chemical shifts (δ) in ppm, coupling constants (J) in Hz. | [5] |
| ¹³C NMR Spectroscopy | Determination of carbon skeleton. | Chemical shifts (δ) in ppm. | [5] |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and molecular formula confirmation. | m/z value for [M]+ or [M+H]+. | [5] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Absorption bands (cm⁻¹) for carbonyls, C-O bonds, etc. | [5] |
| Thin Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment. | Retention factor (Rf) on silica (B1680970) gel, visualized with UV light and KMnO₄ stain. | [5] |
| Flash Column Chromatography | Purification of maoecrystal V. | Stationary phase (silica gel) and mobile phase composition. | [5] |
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of maoecrystal V.
Materials:
-
Maoecrystal V sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 300, 400, or 500 MHz)
Procedure:
-
Prepare the sample by dissolving a few milligrams of purified maoecrystal V in approximately 0.5-0.7 mL of CDCl₃.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Use the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) as an internal standard for chemical shift referencing.[5]
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Analyze the spectra, paying attention to chemical shifts, integration (for ¹H), and coupling constants to confirm the structure.
Data Interpretation: The complex, densely packed structure of maoecrystal V results in a highly detailed NMR spectrum. The presence of four quaternary carbons will be evident in the ¹³C NMR spectrum. The various proton environments will give rise to a range of chemical shifts and coupling patterns in the ¹H NMR spectrum.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and confirm the molecular formula of maoecrystal V.
Materials:
-
Maoecrystal V sample
-
Suitable solvent (e.g., methanol, acetonitrile)
-
HRMS instrument (e.g., FAB, ESI-TOF)
Procedure:
-
Prepare a dilute solution of the maoecrystal V sample in a suitable solvent.
-
Introduce the sample into the HRMS instrument.
-
Acquire the mass spectrum in the appropriate mode (e.g., positive ion mode).
-
Determine the accurate mass of the molecular ion peak (e.g., [M]+ or [M+H]+).
-
Use the instrument's software to calculate the elemental composition and compare it with the theoretical formula of maoecrystal V (C₁₉H₂₂O₅).
Protocol 3: Purification by Chromatography
Objective: To purify synthetic maoecrystal V from reaction mixtures and byproducts.
Materials:
-
Crude maoecrystal V sample
-
Silica gel 60
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate)
-
Glass column for flash chromatography or preparative TLC plates
-
Thin Layer Chromatography (TLC) plates (Silica Gel 60 F254)
-
Potassium permanganate (B83412) (KMnO₄) stain and UV lamp for visualization
Procedure:
A. Thin Layer Chromatography (TLC) for Method Development:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent.
-
Spot the mixture onto a TLC plate.
-
Develop the plate using various solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexanes) to find the optimal separation.
-
Visualize the separated spots using a UV lamp and by staining with KMnO₄.[5]
B. Flash Column Chromatography for Purification:
-
Pack a glass column with silica gel 60 as a slurry in the initial, low-polarity mobile phase.
-
Load the crude sample (adsorbed onto a small amount of silica gel for dry loading, or dissolved in a minimal amount of solvent for wet loading) onto the top of the column.
-
Elute the column with the solvent system determined from the TLC analysis, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure maoecrystal V.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified maoecrystal V.
Visualizations
Experimental Workflow for Maoecrystal V Characterization
Caption: Workflow for the characterization of maoecrystal V.
Logical Flow for Biological Activity Re-evaluation
Caption: Re-evaluation of maoecrystal V's biological activity.
Biological Activity Reassessment
It is crucial for researchers to be aware that the initially reported nanomolar cytotoxicity of maoecrystal V against HeLa cells has been contested.[1][6] A comprehensive re-evaluation performed on synthetically derived maoecrystal V, which was confirmed to be structurally identical to the natural product, showed no anticancer activity across 32 different cancer cell lines.[3] This highlights the importance of using well-characterized, synthetic material for biological screening to ensure the reproducibility and accuracy of the results.
References
- 1. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. baranlab.org [baranlab.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
Protocol for the Isolation of Maoecrystal V from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Maoecrystal V is a complex diterpenoid first isolated from the leaves of the Chinese medicinal herb Isodon eriocalyx[1][2][3]. Initially, it garnered significant attention for its reported potent and selective cytotoxic activity against HeLa cells[4][5]. However, subsequent studies utilizing synthetically derived maoecrystal V have cast doubt on this initial biological activity, with reports indicating a lack of significant anticancer properties. Structurally, maoecrystal V possesses a highly intricate and congested pentacyclic skeleton, which has made it a challenging target for total synthesis by numerous research groups.
Experimental Protocol
This protocol details a multi-step process involving extraction, solvent partitioning, and chromatographic separation to isolate maoecrystal V from the dried leaves of Isodon eriocalyx.
1. Plant Material Preparation and Extraction
-
1.1. Plant Material: Air-dried and powdered leaves of Isodon eriocalyx.
-
1.2. Extraction:
-
The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically 95% ethanol (B145695) or methanol, at room temperature.
-
The extraction is usually performed multiple times (e.g., 3 times) to ensure the complete removal of soluble compounds.
-
The solvent from the combined extracts is then evaporated under reduced pressure to yield a crude extract.
-
2. Solvent Partitioning
-
2.1. Initial Partitioning: The crude extract is suspended in water and then sequentially partitioned with solvents of increasing polarity. A common partitioning scheme is as follows:
-
Petroleum ether (or n-hexane) to remove non-polar compounds like fats and sterols.
-
Ethyl acetate (B1210297) to extract compounds of intermediate polarity, which often includes diterpenoids.
-
n-butanol to isolate more polar compounds.
-
-
2.2. Fraction Selection: The ethyl acetate fraction is typically enriched with diterpenoids and is therefore selected for further purification. This fraction is concentrated to dryness.
3. Chromatographic Purification
A multi-step chromatographic approach is essential to isolate pure maoecrystal V from the complex mixture of the ethyl acetate fraction.
-
3.1. Silica (B1680970) Gel Column Chromatography (Initial Separation):
-
The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a gradient of solvents, commonly starting with a non-polar solvent and gradually increasing the polarity. A typical gradient would be petroleum ether-ethyl acetate or chloroform-methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
-
3.2. Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Fractions containing the compounds of interest are further purified using a Sephadex LH-20 column.
-
The column is typically eluted with a solvent system like chloroform-methanol (e.g., in a 1:1 ratio) to separate compounds based on their molecular size and to remove pigments.
-
-
3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
The final purification is achieved using preparative HPLC, often on a C18 reversed-phase column.
-
A common mobile phase is a gradient of methanol-water or acetonitrile-water.
-
The elution is monitored by a UV detector, and the peak corresponding to maoecrystal V is collected.
-
The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR (¹H, ¹³C, 2D NMR) and mass spectrometry.
-
Data Presentation
As specific quantitative data for the isolation of maoecrystal V is not available, the following table summarizes the typical solvents and chromatographic media used in the isolation of diterpenoids from Isodon species.
| Isolation Step | Solvents/Reagents | Chromatographic Media | Purpose |
| Extraction | 95% Ethanol or Methanol | - | To obtain the crude extract from the plant material. |
| Partitioning | Petroleum ether, Ethyl acetate, n-Butanol, Water | - | To fractionate the crude extract based on polarity. |
| Initial Chromatography | Petroleum ether-Ethyl acetate gradient or Chloroform-Methanol gradient | Silica Gel | To perform a broad separation of the ethyl acetate fraction. |
| Intermediate Chromatography | Chloroform-Methanol (1:1) | Sephadex LH-20 | To separate by molecular size and remove pigments. |
| Final Purification | Methanol-Water gradient or Acetonitrile-Water gradient | Reversed-phase C18 | To achieve high purity of the target compound. |
Experimental Workflow
References
Troubleshooting & Optimization
Navigating the Stereochemical Maze of Maoecrystal V Total Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate, pentacyclic structure of maoecrystal V, with its dense array of stereocenters, presents a formidable challenge in total synthesis. Stereocontrol is paramount and has been a central theme in the numerous synthetic campaigns targeting this complex natural product. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific stereochemical hurdles encountered during the synthesis of maoecrystal V.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues related to stereocontrol in key transformations during the total synthesis of maoecrystal V.
Q1: My intramolecular Diels-Alder (IMDA) reaction to form the [2.2.2]-bicyclooctane core is yielding the wrong diastereomer. How can I control the facial selectivity?
A1: Undesired facial selectivity in the IMDA cyclization is a frequently encountered problem in maoecrystal V synthesis.[1][2] The outcome is highly dependent on the conformation of the tether connecting the diene and dienophile.
-
Troubleshooting Steps:
-
Modify the Dienophile: The nature of the dienophile has been shown to be critical. In the Zakarian synthesis, the choice of dienophile partner in the IMDA precursor was discovered to be a deciding factor, with one pathway unexpectedly leading to the structural isomer maoecrystal ZG.[1][3] Altering the electronic and steric properties of the dienophile can influence the transition state and favor the desired cycloadduct.
-
Alter the Tether: The length and rigidity of the tether linking the diene and dienophile can impact the facial selectivity. While the Zakarian group explored altering the tether from silicon to boron, they ultimately found success with a specific dienophile in their enantioselective synthesis.[4]
-
Lewis Acid Catalysis: The use of Lewis acids can promote the IMDA reaction and in some cases, alter the diastereoselectivity by coordinating to the dienophile. In their synthesis, the Zakarian group employed Et2AlCl to promote a highly stereoselective, substrate-controlled IMDA reaction.[1]
-
Pre-organizing the Precursor: The Thomson group's "west-to-east" strategy involved forming the tetrahydrofuran (B95107) ring with the correct stereochemistry before the key Diels-Alder cycloaddition.[4] This pre-organization can help to ensure the desired stereochemical outcome in subsequent reactions.
-
Q2: How can I establish the contiguous quaternary stereocenters at the core of maoecrystal V with the correct relative stereochemistry?
A2: The construction of the vicinal quaternary stereocenters is a significant synthetic hurdle.[1][5][6][7]
-
Successful Strategies:
-
Pinacol-type Rearrangement: The Baran group famously bypassed the Diels-Alder strategy by employing a biomimetic pinacol-type rearrangement.[4][8] This key step, induced by treating a specific intermediate with aqueous p-toluenesulfonic acid at elevated temperatures, directly forges the C9 bridgehead quaternary center of the [2.2.2] bicycle.[4][9]
-
Oxidative Dearomatization/IMDA Reaction: The Yang group successfully constructed the two contiguous all-carbon quaternary centers in a stereoselective manner using a lead-mediated arylation of a β-ketoester followed by an oxidative dearomatization/IMDA reaction sequence.[7]
-
Q3: I am struggling with the stereoselective installation of the C16 methyl group. What methods have been successful?
A3: Several synthetic routes have encountered difficulties in setting the stereochemistry of the C16 methyl group, with initial attempts often yielding the incorrect epimer.[2][4]
-
Troubleshooting and Solutions:
-
One-Pot Cascade with 1,2-Hydride Shift (Baran Synthesis): A highly effective solution was developed in the Baran synthesis. A late-stage one-pot transformation was initiated by epoxidation with dimethyldioxirane (B1199080) (DMDO). Treatment with indium iodide and magnesium iodide then induced a stereoselective 1,2-hydride shift that definitively set the methyl group stereochemistry within the bicyclic system.[4][5]
-
Epimerization: In some cases, if the wrong epimer is formed, it may be possible to epimerize the C16 center to the desired configuration. However, this is highly substrate-dependent.
-
Q4: My attempts at an enantioselective synthesis are resulting in low enantiomeric excess (ee). How can I improve this?
A4: Achieving high enantioselectivity has been a key objective in more recent total syntheses of maoecrystal V.
-
Key Considerations:
-
Chiral Auxiliary-Directed C-H Functionalization: The Zakarian group achieved a breakthrough in enantioselectivity by using a chiral auxiliary. An early-stage C-H functionalization to generate a key dihydrobenzofuran intermediate, directed by a chiral auxiliary, established the initial stereocenter with 84% ee.[3][4]
-
Catalytic Asymmetric Approaches: While the Zakarian group found that the use of chiral ligands on rhodium for the C-H functionalization resulted in inferior enantioselectivity compared to the chiral auxiliary approach, this strategy remains a viable, albeit challenging, option.[3][4] Extensive screening of catalysts, ligands, and reaction conditions is often necessary.
-
Enantioselective Conjugate Addition: The Baran synthesis commenced with a highly enantioselective conjugate addition of an allyl silane (B1218182) to cyclohexenone, achieving >99:1 er.[2] The choice of ligand (a TADDOL-derived phosphine-phosphite), copper source (CuI·0.75DMS), and solvent system (a mixture of toluene (B28343) and 2-methyltetrahydrofuran) were all found to be critical for high yield and enantioselectivity.[8]
-
Q5: The enolate-based hydroxymethylation to create the final quaternary center is proving to be unselective. What are the critical parameters?
A5: This was noted as the most challenging step in the Baran synthesis, requiring extensive optimization (reportedly around 1000 experiments).[8][10] The primary challenges were achieving selective formation of the more hindered conjugated enolate and then ensuring regioselective hydroxymethylation at the desired position.[4]
-
Optimized Conditions (Baran):
-
Base and Additives: The successful conditions involved the use of sodium bis(trimethylsilyl)amide (NaHMDS) as the base in the presence of LaCl₃·2LiCl.
-
Solvent and Reagent: The reaction was performed in a mixture of tetrahydrofuran (THF) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) at low temperature (-45 °C), with paraformaldehyde as the formaldehyde (B43269) source.[2]
-
Quantitative Data Summary
The following table summarizes key quantitative data from various syntheses regarding stereocontrol.
| Reaction | Research Group | Key Reagents/Conditions | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield | Reference |
| Enantioselective C-H Functionalization | Zakarian | Chiral Auxiliary | - | 84% | - | [3][4] |
| Asymmetric C-H Functionalization | Zakarian | Rh₂(S-PTTL)₄, CH₂Cl₂ (reflux) | 10:1 | 60% | 53% | [8][11] |
| Enantioselective Conjugate Addition | Baran | Allyl silane, CuI·0.75DMS, TADDOL-derived ligand | - | >99:1 e.r. | 80% | [2][8] |
| Enolate Hydroxymethylation | Baran | NaHMDS, LaCl₃·2LiCl, (CH₂O)n | - | - | 56% (desired C1-epimer) | [2] |
| Pinacol Rearrangement | Baran | i-PrMgCl; aq. TsOH | - | - | 45% | [2][9] |
Detailed Experimental Protocols
1. Zakarian's Enantioselective C-H Functionalization (Chiral Auxiliary Approach)
This protocol describes the key enantiodetermining step in the Zakarian group's synthesis of (-)-maoecrystal V.[3]
-
Step 1: Synthesis of the Diazo Ester Precursor: The synthesis begins with the O-alkylation of sesamol (B190485) with a suitable neopentylic alcohol under Mitsunobu conditions. The resulting ether is then advanced through directed ortho-metalation, acylation with methyl chloroxoacetate via an arylzinc intermediate, and finally, formation of the diazo ester from the corresponding keto ester via its tosylhydrazone.[1][3]
-
Step 2: Chiral Auxiliary Attachment: The keto ester is converted to an amide using a chiral amine derived from lactic acid or mandelic acid to introduce the chiral auxiliary.[1]
-
Step 3: Diastereoselective C-H Insertion: The chiral auxiliary-containing diazo amide is then subjected to the rhodium-catalyzed C-H insertion reaction. A typical procedure involves treating the diazo amide with a rhodium catalyst (e.g., Rh₂(OAc)₄) in a suitable solvent like dichloromethane. The reaction proceeds to form the dihydrobenzofuran product with high diastereoselectivity, which after cleavage of the auxiliary, results in an enantiomeric excess of 84% for the desired product.[3][4]
2. Baran's Diastereoselective Enolate Hydroxymethylation
This protocol outlines the optimized conditions for the challenging hydroxymethylation step in the Baran synthesis.[2][8]
-
Reactants and Reagents:
-
Substrate: [2.2.2]-bicyclooctene ketone intermediate
-
Base: Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Additive: Lanthanum chloride-lithium chloride complex (LaCl₃·2LiCl)
-
Formaldehyde source: Paraformaldehyde, (CH₂O)n
-
Solvent: A mixture of tetrahydrofuran (THF) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
-
Procedure:
-
A solution of the ketone substrate and LaCl₃·2LiCl in THF/DMPU is cooled to -45 °C.
-
NaHMDS is added dropwise to the cooled solution to generate the enolate.
-
Paraformaldehyde is then added to the reaction mixture.
-
The reaction is stirred at -45 °C for a specified time (e.g., 3 hours) until completion.
-
The reaction is quenched and worked up to isolate the desired primary alcohol product. This procedure yielded the desired C1-epimer in 56% yield, along with 28% of the undesired epimer.[2]
-
Visualizing Stereochemical Strategies
Diagram 1: Troubleshooting IMDA Facial Selectivity
Caption: A workflow for troubleshooting undesired facial selectivity in the intramolecular Diels-Alder reaction.
Diagram 2: Comparative Strategies for [2.2.2]-Bicyclooctane Core Construction
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. synarchive.com [synarchive.com]
- 3. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]
- 6. Total synthesis of (±)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Total Synthesis of (-)-Maoecrystal V. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. baranlab.org [baranlab.org]
- 10. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 11. baranlab.org [baranlab.org]
Technical Support Center: Optimizing the Maoecrystal V Diels-Alder Reaction
Welcome to the technical support center for the synthesis of maoecrystal V. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing the intramolecular Diels-Alder (IMDA) reaction to construct the core bicyclo[2.2.2]octane structure of maoecrystal V. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you improve the yield and stereoselectivity of this challenging transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the maoecrystal V Diels-Alder reaction in a question-and-answer format.
Q1: My Diels-Alder reaction is resulting in a low yield of the desired bicyclo[2.2.2]octane adduct and forming multiple isomers.
A1: This is a frequently encountered issue. The formation of multiple isomers was reported in early total syntheses, with one of the first successful attempts only achieving a 36% yield of the desired product along with two isomeric byproducts[1].
Possible Causes and Solutions:
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Incorrect Stereochemistry in the Precursor: The stereochemistry of the diene and dienophile in the precursor molecule is critical for achieving the desired facial selectivity in the cycloaddition. An incorrect setup can lead to undesired isomers.
-
Recommendation: Re-evaluate the synthetic route leading to the IMDA precursor. Consider strategies that establish the required stereochemistry early in the synthesis, as demonstrated in successful "west-to-east" approaches[1].
-
-
Thermal Isomerization of the Diene: Under thermal conditions, the diene precursor may isomerize to a more stable but less reactive conformation, or one that leads to an undesired cycloadduct[2].
-
Recommendation: Carefully control the reaction temperature and time. Screen different solvents to find conditions that favor the desired cycloaddition over isomerization.
-
-
Substrate Flexibility: A flexible linker between the diene and dienophile can allow for multiple approach trajectories, leading to a mixture of products.
-
Recommendation: Consider redesigning the precursor to be more rigid. The use of a silicon tether has been shown to be effective in controlling the conformation for the IMDA reaction[1].
-
Q2: The intramolecular Diels-Alder reaction is not proceeding, and I am recovering the starting material or observing diene isomerization.
A2: A lack of reactivity can be frustrating. In some reported cases, subjecting the precursor to thermal conditions did not yield any cycloadduct, but only the isomerized diene[2].
Possible Causes and Solutions:
-
Steric Hindrance: Bulky protecting groups on the precursor can sterically hinder the approach of the diene and dienophile. This was observed in a model system where a bulky TIPS protecting group likely impeded the reaction[1].
-
Recommendation: Experiment with smaller or different protecting groups that are still robust enough for the reaction conditions.
-
-
Insufficient Thermal Energy: The activation energy for the desired cycloaddition may not be reached.
-
Lewis Acid Incompatibility: While Lewis acids can catalyze Diels-Alder reactions, they may not be effective for the maoecrystal V system due to steric hindrance and the specific electronic nature of the precursor[1].
-
Recommendation: If thermal conditions are failing, a screen of various Lewis acids could still be attempted, but be aware that this approach has not always been successful for this specific substrate.
-
Q3: I am observing dimerization of my quinone precursor instead of the intramolecular reaction.
A3: Dimerization is a common side reaction when using quinones as dienophiles in intermolecular reactions, and it can also compete with the desired intramolecular pathway. In one approach to maoecrystal V, dimerization of the quinone adduct was observed in nearly equal proportion to the desired Diels-Alder product[1].
Possible Causes and Solutions:
-
High Concentration: Higher concentrations favor intermolecular reactions like dimerization.
-
Recommendation: Perform the reaction under high-dilution conditions to favor the intramolecular pathway.
-
-
Reversibility of Dimerization: Fortunately, the dimerization of quinones is often a reversible retro-Diels-Alder reaction.
-
Recommendation: Heating the dimerized product can regenerate the quinone monomer, which can then undergo the desired intramolecular cycloaddition[1]. This suggests that extended reaction times at a sufficiently high temperature might favor the formation of the thermodynamically more stable intramolecular product.
-
Frequently Asked Questions (FAQs)
Q: What are the typical yields for the maoecrystal V Diels-Alder reaction?
A: The yields for the key IMDA step in the synthesis of maoecrystal V have varied significantly across different synthetic strategies. Early attempts reported yields as low as 36% for the desired isomer[1]. However, with optimized precursors and conditions, much higher yields have been achieved. For instance, a thermally-induced IMDA cyclization of a silyl (B83357) enol ether precursor was reported to proceed in "excellent yield"[1]. Another approach reported a 48% overall yield for the cycloadduct after deprotection[2].
Q: What reaction conditions are typically used for the thermal IMDA reaction?
A: The most commonly reported conditions involve heating the precursor in a high-boiling solvent. A specific example is heating the substrate in a sealed tube in toluene (B28343) at 180 °C for 12 hours[2][3].
Q: Has Lewis acid catalysis been successfully applied to this reaction?
A: While Lewis acid catalysis is a powerful tool for promoting Diels-Alder reactions, its application to the maoecrystal V system has been challenging. In one reported model system, a Lewis acid-catalyzed hetero-Diels-Alder reaction proceeded in modest yield, but efforts with the actual bulky precursor were hindered[1]. This suggests that steric congestion around the reaction centers may limit the effectiveness of Lewis acid catalysts.
Q: Is the Diels-Alder reaction the only way to synthesize the core of maoecrystal V?
A: No. While most of the initial total syntheses of maoecrystal V utilized a Diels-Alder reaction to construct the [2.2.2]-bicyclooctane core, at least one successful synthesis, by the Baran group, employed a biomimetic rearrangement approach, specifically a pinacol-type shift, to avoid the challenges associated with the IMDA reaction[1][4].
Experimental Protocols
General Protocol for Thermal Intramolecular Diels-Alder Reaction
This protocol is a generalized procedure based on methodologies reported in the literature[2][3]. Researchers should adapt this protocol to their specific substrate and optimize conditions accordingly.
Reagents and Materials:
-
Diels-Alder precursor
-
Anhydrous toluene (or other suitable high-boiling solvent)
-
Inert gas (Argon or Nitrogen)
-
Sealed tube or flask with a reflux condenser
-
Heating mantle or oil bath
-
Standard workup and purification supplies (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Preparation: A solution of the Diels-Alder precursor in anhydrous toluene is prepared in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere. The concentration should be kept low (high dilution) to minimize intermolecular side reactions.
-
Reaction: The reaction mixture is heated to 180 °C (or the desired temperature) in an oil bath or with a heating mantle.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product. A typical reaction time is 12 hours.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired Diels-Alder adduct.
-
Characterization: The structure and stereochemistry of the product should be confirmed by NMR spectroscopy (e.g., ¹H, ¹³C, NOESY) and compared to reported data.
Protocol for Post-Cyclization Deprotection
Following the IMDA reaction, subsequent steps are often required to deprotect the cycloadduct.
Example: TBAF Deprotection of a Silyl Ether [2]
-
Preparation: The purified Diels-Alder adduct is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF).
-
Reaction: The solution is cooled to 0 °C, and a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF is added dropwise.
-
Monitoring: The reaction is stirred at 0 °C and monitored by TLC.
-
Workup and Purification: Upon completion, the reaction is quenched and worked up using standard procedures, followed by purification to yield the deprotected product.
Quantitative Data Summary
The following table summarizes reported yields for the maoecrystal V IMDA reaction from various synthetic approaches. Direct comparison can be difficult due to the differences in precursors and reaction conditions.
| Research Group (Strategy) | Precursor Type | Conditions | Yield of Desired Adduct | Notes | Reference |
| Yang et al. | Oxidative acetoxylation product | Toluene, heat | 36% | Two isomeric byproducts also formed. | [1] |
| Danishefsky et al. | Silyl enol ether | Toluene, 180 °C, sealed tube, 12h | 48% (overall from precursor) | Undesired facial selectivity in initial attempts with a different precursor. | [2] |
| Unnamed (from review) | Ortho-quinone ketal | Thermal | "Excellent yield" | Silicon tether used to control conformation. | [1] |
| Singh et al. | Quinone | Heat | ~50% (relative to dimer) | Dimerization was a significant side reaction. | [1] |
Visualizations
Experimental Workflow for Troubleshooting the IMDA Reaction
Caption: Troubleshooting workflow for the maoecrystal V IMDA reaction.
Logical Relationship of Factors Affecting IMDA Yield
Caption: Key factors influencing the yield of the IMDA reaction.
References
Technical Support Center: Synthesis of the Maoecrystal V Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the maoecrystal V core. The following information is curated from published synthetic routes and addresses common challenges and side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing the maoecrystal V core?
A1: The synthesis of maoecrystal V is known for its complexity, arising from its densely packed and interlocked ring systems and adjacent quaternary stereocenters.[1][2] Key challenges reported by multiple research groups include:
-
Controlling Stereochemistry in the Intramolecular Diels-Alder (IMDA) Reaction: A primary challenge is achieving the correct facial selectivity during the key IMDA cyclization to form the bicyclo[2.2.2]octane core. Several syntheses have reported the formation of undesired stereoisomers as major products.[3][4][5]
-
Installation of the C-10 Hydroxymethyl Group: Forging the final quaternary center at C-10 via enolate hydroxymethylation is notoriously difficult due to competing enolization at the more accessible C-8/14 position and challenges with regioselectivity.[1][6]
-
Nucleophilic Additions: Stereocontrol during nucleophilic additions, such as the addition of cyanide, has proven problematic, often yielding exclusively the undesired diastereoisomer.[2]
-
Late-Stage Functionalization: Introducing final functional groups, such as the C2-C3 double bond via elimination, can fail under standard conditions due to conformational constraints of the rigid polycyclic system.[2]
Q2: My synthetic maoecrystal V is not showing the reported cytotoxicity against HeLa cells. Why might this be?
A2: While initial reports highlighted potent cytotoxicity, a recent total synthesis by the Baran group produced material that was unexpectedly inactive in various cancer cell lines, including HeLa cells.[2] This discrepancy calls into question the initially reported biological activity.[1] It is crucial to verify the biological activity of any synthesized compounds independently.
Q3: Are there alternatives to the intramolecular Diels-Alder reaction for constructing the core?
A3: Yes. While most total syntheses employ an IMDA reaction to forge the carbocyclic core[6], the Baran group developed a successful route modeled after the proposed biosynthesis. This approach utilizes a key pinacol-type rearrangement to construct the [2.2.2] bicyclooctane system, bypassing the stereochemical challenges associated with the IMDA reaction.[1]
Troubleshooting Guides
Issue 1: Poor Stereoselectivity in the Intramolecular Diels-Alder (IMDA) Reaction
Problem: The IMDA reaction to form the bicyclo[2.2.2]octane core is producing the incorrect stereoisomer or a mixture of isomers. This has been a recurring issue, with one study noting that thermolysis of their IMDA substrate gave rise to a product with undesired stereochemistry.[3] Another approach yielded the desired bicycle in only 36% yield along with two other isomeric products.[6]
Troubleshooting Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. baranlab.org [baranlab.org]
- 3. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward the total synthesis of maoecrystal V: an intramolecular Diels–Alder route to the maoecrystal V pentacyclic core with the appropriate relative stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimization of Catalysts for Maoecrystal V Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of Maoecrystal V, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. The information is presented in a practical question-and-answer format to directly resolve specific issues.
Troubleshooting Guides
Rhodium-Catalyzed Enantioselective C–H Functionalization
This section focuses on the enantiodetermining C–H functionalization step for the construction of the dihydrobenzofuran intermediate, a key reaction in the enantioselective synthesis of (−)-Maoecrystal V.[1][2]
Question: My Rh-catalyzed C–H functionalization reaction is resulting in low yield and/or poor enantioselectivity (ee). What are the potential causes and how can I optimize the reaction?
Answer:
Low yield and poor enantioselectivity in this step are common issues that can often be resolved by careful consideration of the catalyst, solvent, and substrate.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Rhodium Catalyst: The choice of the chiral rhodium catalyst is critical for achieving high enantioselectivity. While various catalysts have been explored, Rh₂(S-PTTL)₄ has been identified as the optimal catalyst for this transformation in the synthesis of (−)-Maoecrystal V.[1][2] If you are using a different catalyst, consider switching to Rh₂(S-PTTL)₄.
-
Solvent Effects: The reaction solvent can significantly influence both the yield and enantioselectivity. Dichloromethane (B109758) (DCM) has been found to be a suitable solvent for this reaction. If you are using other solvents like benzene (B151609) or toluene (B28343), you may observe a decrease in performance.
-
Substrate Reactivity: The nature of the substrate, particularly the ether linkage, can impact the reaction's success. Neopentylic ethers are known to be challenging substrates for this type of C-H insertion. Ensure your substrate is of high purity.
-
Reaction Temperature: The reaction is typically performed at reflux in DCM. Suboptimal temperatures can lead to incomplete conversion or side reactions.
Catalyst Screening Data for Enantioselective C–H Functionalization:
| Catalyst | Solvent | Yield (%) | ee (%) | Diastereomeric Ratio (dr) |
| Rh₂(OAc)₄ | DCM | No Conversion | - | - |
| Rh₂(S-DOSP)₄ | Benzene | 45 | 49 | 4:1 |
| Rh₂(S-PTAD)₄ | Benzene | 40 | 30 | 5:1 |
| Rh₂(S-PTTL)₄ | DCM | 53 | 60 | 10:1 |
| Rh₂(S-PTTL)₄ | Benzene | 48 | 55 | 8:1 |
Experimental Protocol: Rh-Catalyzed C–H Functionalization
To a solution of the diazo ester substrate (1.0 equiv) in dry dichloromethane (0.01 M) is added the chiral rhodium catalyst (e.g., Rh₂(S-PTTL)₄, 0.5 mol%). The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired dihydrobenzofuran product.
Logical Workflow for Optimizing Rh-Catalyzed C-H Functionalization
Caption: Troubleshooting workflow for the Rh-catalyzed C-H functionalization step.
Copper-Catalyzed Enantioselective Conjugate Addition
This section addresses the highly enantioselective conjugate addition of an allyl silane (B1218182) to cyclohexenone, a key step in an 11-step total synthesis of (−)-Maoecrystal V.[3][4]
Question: I am attempting the enantioselective conjugate addition of the allyl silane, but I am observing low yield and/or low enantioselectivity. What are the critical parameters for this reaction?
Answer:
Achieving high yield and enantioselectivity in this copper-catalyzed conjugate addition is highly dependent on the choice of ligand, copper source, and solvent system.
Potential Causes & Troubleshooting Steps:
-
Incorrect Ligand: The selection of the chiral ligand is paramount. The TADDOL-derived phosphine-phosphite ligand (L1) has been shown to be singularly successful for this transformation.[4] Other ligands may not provide the same level of stereocontrol.
-
Copper Source and Purity: The use of CuI·0.75DMS was found to be critical to minimize the dimerization of the Grignard reagent, which is a common side reaction.[4] Ensure you are using this specific copper source and that it is of high quality.
-
Solvent System: A profound solvent effect was observed for this reaction. A mixture of toluene (PhMe) and 2-methyltetrahydrofuran (B130290) (MeTHF) is essential to consistently obtain high yield and enantioselectivity.[4] Using other solvents may lead to suboptimal results.
-
Grignard Reagent Quality: The quality of the Grignard reagent is crucial. Ensure it is freshly prepared or properly titrated before use.
Optimized Conditions for Enantioselective Conjugate Addition:
| Parameter | Optimized Condition |
| Ligand | TADDOL-derived phosphine-phosphite (L1) |
| Copper Source | CuI·0.75DMS |
| Solvent | Toluene (PhMe) / 2-MeTHF |
| Yield | 80% |
| ee | 99% |
Experimental Protocol: Enantioselective Conjugate Addition
To a solution of the TADDOL-derived phosphine-phosphite ligand (L1, 1.2 equiv) and CuI·0.75DMS (1.0 equiv) in a mixture of toluene and 2-methyltetrahydrofuran is added the allyl silane Grignard reagent (1.5 equiv) at -78 °C. After stirring for 30 minutes, cyclohexenone (1.0 equiv) is added dropwise. The reaction is stirred at -78 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by flash chromatography.
Workflow for Copper-Catalyzed Conjugate Addition
Caption: Experimental workflow for the enantioselective conjugate addition.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of Maoecrystal V?
A1: The primary challenges in the total synthesis of Maoecrystal V stem from its complex and highly congested pentacyclic structure, which includes multiple contiguous quaternary stereocenters. Key difficulties include:
-
Stereocontrol: Establishing the correct relative and absolute stereochemistry of the numerous stereocenters is a significant hurdle.
-
Construction of the Bicyclo[2.2.2]octane Core: While the intramolecular Diels-Alder (IMDA) reaction is a common strategy, controlling its facial selectivity to obtain the desired stereoisomer can be problematic.[5]
-
Late-Stage Functionalization: Introducing functional groups at a late stage of the synthesis on a complex and sterically hindered scaffold is often challenging and may require the development of novel methodologies.
Q2: An intramolecular Diels-Alder (IMDA) reaction is a key step in several synthetic routes to Maoecrystal V. What are the common side reactions or undesired products?
A2: The IMDA reaction to form the bicyclo[2.2.2]octane core can be a critical step. A common issue is the formation of the undesired diastereomer due to a lack of facial selectivity in the cycloaddition. In some cases, heating the reaction mixture can also lead to isomerization of the diene, preventing the desired cyclization from occurring. The choice of the dienophile and the tether connecting the diene and dienophile are crucial for controlling the stereochemical outcome.
Q3: Several syntheses of Maoecrystal V employ Lewis acids to control stereoselectivity. How do I choose the right Lewis acid for a specific transformation?
A3: The choice of Lewis acid is highly dependent on the specific reaction and substrate. For example, in an aldol (B89426) reaction to install a hydroxymethyl group, a lanthanide Lewis acid like LaCl₃·2LiCl was used to control the regio- and stereoselectivity.[3] In another instance, Zn(OTf)₂ was used to reverse the stereoselectivity of a ketone reduction. The optimal Lewis acid is often determined empirically through screening. Important factors to consider include the size of the Lewis acid, its chelation ability, and the solvent system.
Q4: I am having trouble with the stereoselectivity of a cyanide addition to a ketone in my synthesis. What are some strategies to overcome this?
A4: Poor stereoselectivity in nucleophilic additions to sterically hindered ketones is a common problem. In the synthesis of Maoecrystal V, the addition of cyanide to a key intermediate was challenging, with the nucleophile preferentially attacking from the undesired face. While various cyanide sources, Lewis acids, and additives were explored with limited success, it was found that forming the THF ring before the cyanide addition could alter the facial bias and lead to the desired stereoisomer. This highlights the importance of strategic bond formations to influence the stereochemical outcome of subsequent reactions.
Signaling Pathway Analogy for Synthetic Strategy
Caption: Key catalytic steps and optimization points in a generalized synthesis of Maoecrystal V.
References
Technical Support Center: Purification of Maoecrystal V Intermediates
Welcome to the technical support center for the purification of maoecrystal V intermediates. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complex challenges associated with the purification of these intricate molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying maoecrystal V intermediates?
The purification of maoecrystal V intermediates is particularly challenging due to several factors inherent to its complex structure. These include the presence of a congested pentacyclic skeleton, four contiguous quaternary stereogenic centers, and a strained central tetrahydrofuran (B95107) ring.[1][2] These features can lead to issues such as low yields, the formation of hard-to-separate diastereomers, and the instability of certain intermediates under purification conditions.
Q2: Which chromatographic techniques are most effective for purifying maoecrystal V intermediates?
Silica (B1680970) gel chromatography is a commonly employed technique for the purification of various intermediates in maoecrystal V synthesis.[1] However, given the complexity and potential sensitivity of the intermediates, careful selection of the solvent system and monitoring of the separation are crucial. In some cases, specialized chromatography techniques may be necessary to achieve the desired purity.
Q3: How can I address the issue of low yields during purification?
Low yields can stem from various factors, including incomplete reactions, degradation of the product during workup or purification, or inefficient separation from byproducts. To address this, it is essential to:
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Ensure the preceding reaction has gone to completion through careful monitoring (e.g., TLC, LC-MS).
-
Employ mild workup and purification conditions to prevent degradation. This may involve using buffered solutions or avoiding prolonged exposure to silica gel.
-
Optimize the chromatographic conditions (solvent polarity, gradient) to achieve better separation from impurities.
Q4: Are there any known stability issues with maoecrystal V intermediates that I should be aware of during purification?
Certain intermediates in the synthesis of maoecrystal V can be sensitive. For example, some intermediates may contain sensitive functional groups like enol ethers that are labile under acidic conditions.[2] Additionally, intermediates with strained ring systems may be prone to rearrangement or degradation on stationary phases like silica gel.[3] It is crucial to handle such intermediates with care, potentially using deactivated silica gel or alternative purification methods like crystallization.
Troubleshooting Guide
Issue 1: Difficulty in Separating Diastereomers
Problem: My reaction has produced a mixture of diastereomers that are proving difficult to separate by standard column chromatography.
Possible Causes & Solutions:
| Cause | Solution |
| Similar Polarity of Diastereomers | Optimize the solvent system for your column chromatography. A less polar solvent system with a shallow gradient may improve resolution. Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica gel. |
| Co-elution of Diastereomers | If baseline separation is not achievable, consider derivatization of the diastereomeric mixture to introduce a functional group that may alter the polarity and improve separation. The protecting group can be removed after separation. |
| Thermodynamic Equilibration | In some cases, diastereomers can equilibrate on the silica gel column. If this is suspected, using a less acidic, deactivated silica gel or performing the chromatography at a lower temperature might be beneficial. |
A careful chromatographic purification was necessary to separate the major diastereomer of an intermediate to prevent the erosion of enantiomeric purity.
Issue 2: Product Degradation on Silica Gel Column
Problem: I am observing significant loss of my desired product during silica gel chromatography, or I am seeing the appearance of new, more polar spots on my TLC plate after running the column.
Possible Causes & Solutions:
| Cause | Solution |
| Acidity of Silica Gel | The acidic nature of standard silica gel can cause degradation of acid-sensitive functional groups. Use silica gel that has been neutralized with a base (e.g., triethylamine) in the slurry and eluent. Alternatively, use a different stationary phase like neutral alumina. |
| Prolonged Contact Time | Minimize the time the compound spends on the column by using flash chromatography with appropriate pressure and a well-chosen solvent system to ensure a reasonable elution time. |
| Air/Oxidative Instability | If the compound is sensitive to air, perform the chromatography under an inert atmosphere (e.g., nitrogen or argon). |
For instance, the Dess-Martin oxidation of a secondary alcohol followed by attempted silica gel purification led to the formation of a γ-hydroxyenone, indicating a reaction on the column.
Issue 3: Unexpected Reaction Products After Purification
Problem: After purification, the characterization of my product does not match the expected intermediate, suggesting a transformation has occurred.
Possible Causes & Solutions:
| Cause | Solution |
| Solvent-Induced Reaction | The solvent used for purification (e.g., methanol (B129727) in a chloroform (B151607) eluent) can sometimes react with the intermediate, especially if it is reactive. Ensure the solvents are pure and inert towards your compound. |
| Retro-Diels-Alder Reaction | In syntheses involving Diels-Alder reactions, purification by heating or on an active surface can sometimes trigger a retro-Diels-Alder reaction. In one instance, heating a dimerized quinone adduct induced a retro-Diels-Alder reaction to regenerate the desired monomer. |
| Rearrangement on Stationary Phase | The stationary phase can catalyze rearrangements of strained or unstable intermediates. Consider alternative purification methods such as crystallization or preparative TLC with minimal contact time. |
Experimental Protocols
Protocol 1: General Silica Gel Flash Chromatography for Maoecrystal V Intermediates
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Preparation of the Column:
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Select a column of appropriate size based on the amount of crude material (typically a 1:50 to 1:100 ratio of crude material to silica gel by weight).
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
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Add a layer of sand on top of the silica gel bed.
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Loading the Sample:
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Dissolve the crude material in a minimal amount of a suitable solvent (ideally the eluent).
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Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution:
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Start with a non-polar solvent system and gradually increase the polarity (gradient elution). The choice of solvents will depend on the polarity of the target intermediate and impurities. Common solvent systems include hexane/ethyl acetate (B1210297) or dichloromethane/methanol.
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Maintain a constant flow rate and collect fractions.
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-
Monitoring:
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Monitor the elution of compounds using thin-layer chromatography (TLC).
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Combine the fractions containing the pure product.
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Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure.
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Data Presentation
Table 1: Diastereomeric Ratios and Yields of Key Intermediates
| Intermediate | Reaction | Diastereomeric Ratio (dr) | Yield (%) | Purification Method | Reference |
| Dihydrobenzofuran | Rh-catalyzed C-H functionalization | 10:1 | 53% | Chromatographic purification | |
| α-acetoxylated product | Deprotonation and oxidation | 2:1 | 64% | Not specified | |
| Alkylation product | Enolization and alkylation | 3:1 | Quantitative | Not specified |
Visualizations
Caption: A general workflow for the purification of maoecrystal V intermediates.
Caption: Troubleshooting guide for separating diastereomeric intermediates.
References
overcoming low reactivity in maoecrystal V synthesis steps
Welcome to the technical support center for the synthesis of Maoecrystal V. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues of low reactivity encountered during this complex total synthesis.
Troubleshooting Guides
This section provides solutions to specific low-reactivity challenges reported in the synthesis of Maoecrystal V.
Issue 1: Low Yield and Poor Selectivity in the Enolate-Based Hydroxymethylation of the [2.2.2]-bicyclooctane Core
Question: I am attempting the hydroxymethylation of the diketone intermediate (compound 3 in the Baran synthesis) to install the C10-hydroxymethyl group, but I am observing very low yields, a mixture of regioisomers, or no reaction at all. How can I improve this step?
Answer: This is arguably the most challenging step in this synthetic route, primarily due to the severe steric hindrance at the C10 position and the competing enolization at the C8 position.[1][2] Extensive experimentation has shown that many standard conditions fail.[3]
Troubleshooting Steps:
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Avoid Protecting Groups on the C8-Ketone: Initial strategies involved protecting the more accessible C8-ketone as a ketal or cyanohydrin to favor reaction at the desired C5/C10 enolate. However, these modifications have been reported to completely shut down the reactivity of the system.[1][3] It is recommended to proceed with the diketone.
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Optimize Base and Additives for Enolate Formation: The choice of base and additives is critical for achieving the desired regioselectivity. While many combinations of bases, solvents, and additives were explored with little success, the use of a lanthanide Lewis acid in conjunction with a strong base proved effective.
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Implement the Successful Lanthanide-Mediated Protocol: The recommended and successful approach involves the use of Lanthanum chloride (LaCl₃) complexed with Lithium Chloride (2LiCl) to direct the aldol (B89426) reaction of the extended enolate. This method has been shown to provide the desired C10-hydroxymethylated product with improved yield and selectivity.
Successful Experimental Protocol:
| Reagents & Conditions | Molar Equiv. | Purpose |
| Diketone 3 | 1.0 | Starting Material |
| TMS₂NNa | 1.1 | Base for enolate formation |
| LaCl₃·2LiCl | 1.2 | Lewis acid to control regio- and stereochemistry |
| (CH₂O)ₙ (Paraformaldehyde) | 10.0 | Electrophile (formaldehyde source) |
| THF/DMPU | - | Solvent system |
| -45 °C | - | Reaction Temperature |
This protocol yielded the desired product in 56% yield, with the C1-epimer also being isolated in 28% yield.
Issue 2: Low Reactivity in the Reduction of the Sterically Hindered C5-Ketone
Question: I am struggling to reduce the C5-ketone in the presence of the C8-ketone. Standard reducing agents are either unreactive or non-selective. What is the recommended procedure?
Answer: The C5-ketone is highly sterically hindered, making its selective reduction challenging. Reagent-based strategies with common reducing agents often fail. A successful strategy involves an in situ protection/reduction sequence.
Troubleshooting Steps:
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In Situ Ketalization of the C8-Ketone: The more accessible C8-ketone can be selectively protected in situ as a ketal. This is achieved using trimethyl orthoformate and a catalytic amount of acid.
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Zinc-Mediated Hydride Reduction: Following ketalization, the reduction of the C5-ketone can be accomplished using Lithium borohydride (B1222165) (LiBH₄) in the presence of Zinc triflate (Zn(OTf)₂). The zinc salt is believed to act as a Lewis acid to activate the ketone and/or facilitate the hydride delivery, overcoming the steric hindrance.
Successful Experimental Protocol:
| Step | Reagents & Conditions | Molar Equiv. | Purpose |
| 1. Ketalization | Diketone starting material, HC(OMe)₃, TFA (cat.), MeOH, 60 °C | 1.0 | Selective in situ protection of the C8-ketone |
| 2. Reduction | LiBH₄, Zn(OTf)₂, CH₂Cl₂/THF, RT | - | Reduction of the hindered C5-ketone |
This two-step, one-pot procedure provides the desired C5-alcohol in 62% yield over the two steps.
Issue 3: Failure of Late-Stage E2 Elimination to Form the C2-C3 Double Bond
Question: I have reached the final step of the synthesis, which involves the elimination of an iodo-ketone intermediate to form the α,β-unsaturated ketone in Maoecrystal V. However, standard E2 elimination conditions (e.g., using various bases) are not working.
Answer: This is a known issue. The failure of the E2 elimination is attributed to the stereochemistry of the substrate, which lacks the necessary anti-periplanar hydrogen for the reaction to proceed.
Troubleshooting Steps:
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Cease Attempts with Standard Bases: Continuing to screen different bases for an E2 reaction is unlikely to be successful due to the conformational constraints of the molecule.
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Employ an Oxidative Elimination Strategy: The successful method to overcome this challenge is to switch from a base-promoted E2 elimination to an oxidative elimination. The use of Oxone (potassium peroxymonosulfate) in a buffered aqueous solution has been shown to cleanly effect the desired elimination to yield Maoecrystal V.
Successful Experimental Protocol:
| Reagents & Conditions | Purpose |
| Iodo-ketone intermediate | Starting Material |
| Oxone, n-Bu₄NHSO₄, K₂CO₃, Rochelle salt | Oxidative elimination cocktail |
| MeCN/Buffer (pH 7.4) | Solvent System |
| 0 °C to RT | Reaction Temperature |
This oxidative elimination, performed as part of a one-pot sequence from the diol, yielded Maoecrystal V in 76% over two steps (oxidation and elimination).
Frequently Asked Questions (FAQs)
Q1: What are the most common low-yield steps in Maoecrystal V synthesis?
A1: Several steps are notorious for low yields. The most prominent is the enolate-based hydroxymethylation to install the C10 quaternary center. Other challenging steps include the pinacol (B44631) rearrangement to form the [2.2.2]-bicyclooctane core, which often produces significant isomeric byproducts, and intramolecular Diels-Alder reactions which can suffer from poor regioselectivity and yield.
Q2: My α-acetoxylation of the ketone (compound 7 in the Baran synthesis) is giving a complex mixture. Why?
A2: This is a known difficult transformation. Oxidants like MoOPH, Pb(OAc)₄, and Mn(OAc)₃ tend to give complex mixtures, while other methods suffer from poor regioselectivity. The most successful method involves deprotonation with a strong, hindered base like Lithium tetramethylpiperidide (LiTMP) followed by treatment with Davis oxaziridine (B8769555) and subsequent acetylation with acetic anhydride (B1165640) (Ac₂O). This specific sequence was found to be crucial for achieving a good yield (64%) on a large scale.
Q3: I am having trouble with the intramolecular Diels-Alder (IMDA) cycloaddition. What factors should I consider for optimization?
A3: The success of the IMDA reaction in various Maoecrystal V syntheses is highly dependent on the substrate. Key factors to consider are the nature of the dienophile and the tether connecting it to the diene. In some cases, thermal conditions are sufficient, but often lead to mixtures of isomers. The choice of an achiral A-ring equivalent has been used to solve facial selectivity problems in the IMDA reaction. In enantioselective syntheses, the choice of dienophile partner has been shown to be critically important for the reaction outcome.
Q4: My C-H functionalization step to form the dihydrobenzofuran ring (Zakarian synthesis) is not proceeding. What could be the issue?
A4: This reaction is reported to be challenging, especially with neopentylic ether substrates. Standard conditions using Rh₂(OAc)₄ may not be sufficient to promote the reaction. Optimization of the rhodium catalyst is key. The use of Rh₂(S-PTTL)₄ was found to be optimal, providing the product in a 53% combined yield with a 10:1 diastereomeric ratio. The choice of solvent and temperature are also critical parameters to screen.
Visual Troubleshooting Guides
Below are diagrams illustrating the logic and workflows for overcoming key reactivity challenges.
Caption: Troubleshooting workflow for the C10-hydroxymethylation step.
Caption: Experimental workflow for the selective reduction of the C5-ketone.
Caption: Comparison of elimination strategies for the final synthetic step.
References
Navigating the Synthesis of Maoecrystal V: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of Maoecrystal V, a complex ent-kaurane diterpene, presents a formidable challenge in synthetic organic chemistry. Its intricate, highly congested pentacyclic framework has attracted the attention of numerous research groups, leading to several elegant total syntheses. However, the path to this molecule is fraught with potential obstacles. This technical support center provides a curated resource of troubleshooting guides and frequently asked questions to assist researchers in overcoming common challenges encountered during the scale-up synthesis of Maoecrystal V.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions based on published synthetic routes.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) | Relevant Synthesis |
| MCV-TS-001 | Low yield and/or poor stereoselectivity in the intramolecular Diels-Alder (IMDA) reaction to form the bicyclo[2.2.2]octane core. | - Unfavorable transition state energetics.- Formation of undesired isomeric products.- Thermal decomposition of starting material or product. | - Screen a variety of thermal and Lewis acid-catalyzed conditions.- In Yang's synthesis, heating in toluene (B28343) resulted in a 36% yield of the desired product along with two other isomers[1].- Zakarian's approach, which assembled the tetrahydrofuran (B95107) ring with the correct stereochemistry prior to the IMDA, circumvented the selectivity issues that plagued earlier syntheses[1]. | Yang, Danishefsky, Zakarian |
| MCV-TS-002 | Difficulty in the installation of the hydroxymethyl group at the sterically hindered C-10 position. | - High steric hindrance around the C-10 position.- Competing enolization and reaction at other sites (e.g., C-2, C-8)[2]. | - Baran's group found that using Na(TMS)₂ with LaCl₃·2LiCl selectively formed the C-10 enolate, enabling hydroxymethylation. The C-8 ketone did not enolize under these conditions, likely due to increased angle strain in the bicyclic system[2]. | Baran |
| MCV-TS-003 | Unsuccessful elimination of the C-7 iodide in a late-stage step to form the final double bond. | - Lack of an anti-periplanar hydrogen for a standard E2 elimination mechanism due to the rigid bicyclic structure[3]. | - Extensive screening of basic conditions for E2 elimination proved fruitless.- The Baran group discovered that treating the iodoketone with Oxone in a buffered aqueous solution resulted in a clean elimination to furnish Maoecrystal V. This was an unexpected finding, possibly from a contaminated batch of Dess-Martin periodinane in initial experiments. | Baran |
| MCV-TS-004 | Challenges in achieving high enantioselectivity. | - Difficulty in controlling the facial selectivity of key bond-forming reactions. | - Zakarian's enantioselective synthesis utilized a chiral auxiliary installed early in the synthesis to direct a C-H functionalization step.- Baran's approach achieved high enantioselectivity (99% ee) in an early conjugate addition step by employing a specific TADDOL-derived phosphine-phosphite ligand (L1) and carefully controlling the solvent system (PhMe/MeTHF). | Zakarian, Baran |
| MCV-TS-005 | Low yield in the pinacol (B44631) rearrangement step (Baran synthesis). | - Formation of an undesired constitutional isomer during the pinacol shift. | - While the desired product was obtained in a 45% yield on a 7-gram scale, a significant portion of the mass balance was an undesired isomer (22% yield). Further optimization of reaction conditions (temperature, acid catalyst, reaction time) may be necessary to improve the ratio. | Baran |
| MCV-TS-006 | Difficulty in the selective reduction of the C-5 ketone. | - Steric hindrance and the presence of another ketone at C-8. | - Reagent-based strategies were unsuccessful.- An internal protection strategy was devised: in situ formation of a ketal at C-8, followed by reduction of the C-5 ketone with LiBH₄ in the presence of Zn(OTf)₂. This was the only condition out of over 100 screened that provided the desired diastereomer as the major product. | Baran |
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for constructing the core of Maoecrystal V?
A1: The most prevalent strategy has been the use of an intramolecular Diels-Alder (IMDA) reaction to construct the characteristic bicyclo[2.2.2]octane core. This approach has been utilized by the research groups of Yang, Danishefsky, and Zakarian, among others. However, this key step is often challenging in terms of yield and stereoselectivity.
Q2: Are there alternative strategies to the Diels-Alder reaction?
A2: Yes. The Baran group developed a biomimetic approach that avoids the IMDA reaction. Their synthesis is modeled after a proposed biosynthesis and features a key pinacol rearrangement to construct the core structure. This strategy ultimately led to a more concise 11-step synthesis.
Q3: What are the major challenges in scaling up the synthesis of Maoecrystal V?
A3: Scaling up can present several challenges. For instance, reactions that work well on a milligram scale may behave differently on a gram scale. Specific issues include:
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Yields: Maintaining high yields in key steps, such as the pinacol rearrangement in Baran's synthesis which yielded 45% on a 7-gram scale.
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Purification: The separation of complex mixtures and isomers can become more difficult at a larger scale.
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Reagent Handling: Some reactions require sensitive or hazardous reagents that are more challenging to handle in large quantities.
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Reaction Conditions: Precise control of temperature and addition rates is crucial and can be more difficult to manage in larger reaction vessels.
Q4: How was the stereochemistry of the final methyl group at C-16 controlled?
A4: Controlling the stereochemistry at the epimerizable C-16 position was a significant challenge. In Zakarian's synthesis, the introduction of the C17 methyl group was found to be most effective on a specific ketone intermediate (ketone 20), where other approaches had struggled to achieve stereocontrol.
Q5: The original reports suggested significant cytotoxic activity for Maoecrystal V. Is this still considered accurate?
A5: No. Upon completing the total synthesis and obtaining sufficient quantities of pure synthetic Maoecrystal V, the Baran group conducted extensive biological testing. Their findings indicated that Maoecrystal V exhibits virtually no cytotoxicity against a wide range of cancer cell lines, including the HeLa cells it was originally reported to be highly active against. This re-evaluation calls into question the initial reports on its biological activity.
Key Experimental Protocols
Baran's Pinacol Rearrangement (Key Intermediate 3)
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Reaction: Grignard addition followed by pinacol rearrangement.
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Procedure: To a solution of ketone 5 in PhMe, i-PrMgCl·LiCl is added, followed by the addition of ketone 6 . The resulting Grignard reagent adds to ketone 5 to afford intermediate 10 (not isolated). Aqueous TsOH is then added to the reaction mixture, and it is heated to 85 °C. This induces a pinacol rearrangement and olefin isomerization.
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Yield: 45% isolated yield on a 7-gram scale.
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Note: A significant side product (22% yield) is an undesired isomer from the pinacol shift.
Baran's Late-Stage Iodide Elimination
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Reaction: Conversion of an iodoketone to the final enone of Maoecrystal V.
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Procedure: The iodohydrin precursor is first oxidized to the corresponding iodoketone using Dess-Martin periodinane. The crude iodoketone is then treated with a buffered aqueous solution of Oxone (potassium peroxymonosulfate).
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Yield: 76% over two steps (oxidation and elimination).
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Note: This method was developed after classic E2 elimination conditions failed. The reaction is believed to proceed through a non-traditional elimination pathway.
Zakarian's Asymmetric C-H Functionalization
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Reaction: Enantioselective C-H insertion to form a key dihydrobenzofuran intermediate.
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Catalyst: Dirhodium catalysts were screened, with Rh₂(S-PTTL)₄ found to be optimal.
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Conditions: The reaction is run at reflux in DCM.
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Selectivity: Achieved a 10:1 diastereomeric ratio with 60% ee for the major isomer.
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Note: This early-stage enantioselective step was crucial for their asymmetric synthesis of (-)-Maoecrystal V.
Visualizing the Synthetic Pathways
The following diagrams illustrate key logical and experimental workflows in the synthesis of Maoecrystal V.
Caption: High-level comparison of the two major synthetic strategies for Maoecrystal V.
Caption: Key challenging steps in the Baran group's 11-step total synthesis.
Caption: Troubleshooting logic for the Intramolecular Diels-Alder (IMDA) reaction.
References
Technical Support Center: Maoecrystal V and Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of maoecrystal V and its synthetic intermediates. The information is intended for researchers, scientists, and drug development professionals working with this complex molecule.
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of maoecrystal V that contribute to its synthetic challenges?
Maoecrystal V possesses a highly complex and congested pentacyclic skeleton. Key features that present significant synthetic hurdles include four contiguous quaternary stereocenters, a fused lactone C ring, and a bicyclo[2.2.2]octane D/E ring system.[1] The dense packing of functional groups makes many intermediates prone to unexpected rearrangements and stability issues.
Q2: Are there known stability issues with maoecrystal V itself?
While the primary literature focuses on the challenges of its synthesis, the complex structure of maoecrystal V suggests potential stability concerns under harsh conditions. However, one of the final steps in a reported total synthesis involved purification by silica (B1680970) gel chromatography, indicating a reasonable degree of stability under these conditions. It is advisable to store maoecrystal V under inert gas at low temperatures and to avoid strong acids, bases, and high heat.
Q3: One of my key intermediates, a silyl-enol ether, is proving to be unstable. What steps can I take to mitigate this?
The instability of silyl-enol ether intermediates in the synthesis of maoecrystal V has been noted.[1] These intermediates can be sensitive to moisture and acidic conditions, leading to decomposition.
Troubleshooting Steps:
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Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
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Use in Situ: If possible, generate the silyl-enol ether and use it immediately in the subsequent reaction without isolation and purification.
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Alternative Protecting Groups: If the silyl (B83357) group is too labile, consider more robust enol ether protecting groups.
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Purification Method: If purification is necessary, consider using a neutral or deactivated silica gel, or alternative methods like chromatography on neutral alumina.
Q4: I am observing unexpected side reactions during the intramolecular Diels-Alder (IMDA) reaction to form the bicyclo[2.2.2]octane core. What could be the cause?
The intramolecular Diels-Alder reaction is a critical step in many synthetic routes to maoecrystal V, but it can be accompanied by the formation of isomeric products.[1]
Potential Causes and Solutions:
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Thermal Instability: The high temperatures often required for the IMDA reaction can lead to competing decomposition pathways or the formation of thermodynamic byproducts. Carefully optimize the reaction temperature and time.
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Facial Selectivity: The facial selectivity of the cycloaddition can be influenced by the substrate's conformation. Modifying substituents on the diene or dienophile might be necessary to favor the desired diastereomer.
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Lewis Acid Catalysis: The use of a Lewis acid catalyst could potentially lower the reaction temperature and improve the stereoselectivity of the cycloaddition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Decomposition of an enol ether intermediate | Sensitivity to acid or moisture. | - Ensure strictly anhydrous reaction conditions. - Use the intermediate immediately without purification. - Consider alternative, more stable protecting groups.[2] |
| Low yield in the intramolecular Diels-Alder (IMDA) reaction | Formation of undesired stereoisomers or decomposition at high temperatures. | - Optimize reaction temperature and duration. - Modify substituents to influence facial selectivity. - Explore Lewis acid catalysis to potentially lower the activation energy and improve selectivity.[1] |
| Difficulty in purifying a seemingly unstable intermediate | Degradation on silica gel. | - Use deactivated or neutral silica gel for chromatography. - Consider alternative purification techniques such as crystallization or chromatography on a different stationary phase (e.g., alumina). - If possible, proceed to the next step with the crude material.[3] |
| Epimerization at a key stereocenter | Presence of acidic or basic conditions, particularly adjacent to a carbonyl group. | - Maintain neutral reaction and workup conditions. - Mask sensitive functional groups to prevent epimerization. For example, a ketone could be protected as a ketal.[4] |
Experimental Protocols
Key Experiment: Intramolecular Diels-Alder (IMDA) Cycloaddition
This protocol describes a general procedure for the IMDA reaction to form the bicyclo[2.2.2]octane core, a key intermediate in several total syntheses of maoecrystal V.
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Preparation: A solution of the diene-dienophile precursor is prepared in a high-boiling point, inert solvent such as toluene. The concentration should be optimized to favor the intramolecular reaction.
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Reaction: The solution is heated to reflux (approximately 110°C for toluene) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
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Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by silica gel chromatography to isolate the desired bicyclo[2.2.2]octane cycloadduct.[2]
Key Experiment: Late-Stage Oxidation
In some synthetic routes, a late-stage oxidation is required to install the enone functionality in the A ring of maoecrystal V.
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Preparation: The substrate is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM).
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Oxidation: An oxidizing agent, such as Dess-Martin periodinane, is added to the solution at room temperature.[2]
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Monitoring: The reaction progress is monitored by TLC.
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Quenching: Once the starting material is consumed, the reaction is quenched, typically with a solution of sodium thiosulfate.
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Workup: The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
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Purification: The crude product is purified by silica gel chromatography.
Visualizations
Caption: A simplified workflow for key transformations in the synthesis of maoecrystal V.
Caption: A troubleshooting decision tree for intermediate instability during purification.
References
alternative reagents for specific steps in maoecrystal V synthesis
Welcome to the technical support center for the synthesis of Maoecrystal V. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding specific steps in the synthesis.
Frequently Asked Questions (FAQs)
Q1: The regioselectivity of the hydroxymethylation of the bicyclo[2.2.2]octenone core is poor. What are the key factors and potential solutions?
A1: Achieving high regioselectivity in the hydroxymethylation of the sterically hindered bicyclo[2.2.2]octenone intermediate is a well-documented challenge in the synthesis of Maoecrystal V. The desired product results from the reaction at the less hindered α-carbon of the ketone. The choice of Lewis acid is critical in controlling this regioselectivity. In the synthesis by Baran and coworkers, extensive screening revealed that a combination of a strong, non-coordinating base and a specific Lewis acid was essential.[1][2]
Troubleshooting Guide: Regioselective Hydroxymethylation
| Issue | Potential Cause | Recommended Solution |
| Low regioselectivity | Incorrect Lewis acid: The nature of the Lewis acid dramatically influences the geometry of the enolate and the transition state of the aldol (B89426) reaction. | Use LaCl₃·2LiCl. This salt complex proved superior in directing the reaction to the desired carbon. Other Lewis acids like ZnCl₂, MgBr₂, and Sc(OTf)₃ may lead to mixtures of regioisomers or favor the undesired product. |
| Suboptimal base: The choice of base can affect the equilibrium between the kinetic and thermodynamic enolates. | Employ a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) to ensure rapid and irreversible enolate formation. | |
| Reaction temperature: Temperature can influence the selectivity of the reaction. | Maintain a low reaction temperature (e.g., -78 °C to -45 °C) to enhance selectivity. | |
| Low yield | Steric hindrance: The ketone is highly sterically hindered, which can lead to slow reaction rates and low conversion. | Ensure an excess of the formaldehyde (B43269) source is used. In the Baran synthesis, gaseous formaldehyde was employed.[2] |
| Decomposition of starting material or product | Maintain anhydrous conditions and a strict inert atmosphere to prevent side reactions. |
Comparative Table of Lewis Acids for Hydroxymethylation
| Lewis Acid | Expected Predominant Regioisomer | Reported Yield (approx.) | Reference |
| LaCl₃·2LiCl | Desired (less substituted α-carbon) | ~84% | [2] |
| Zn(OTf)₂ | Mixture of regioisomers | Variable | [3] |
| MgBr₂ | Undesired (more substituted α-carbon) | Low | General observation |
| Sc(OTf)₃ | Mixture of regioisomers | Variable | General observation |
Q2: I am encountering issues with the pinacol (B44631) rearrangement step. What are some alternative acidic conditions, and what are the potential side reactions to be aware of?
A2: The pinacol rearrangement in the Maoecrystal V synthesis is a crucial step for constructing the [2.2.2] bicyclic core. This reaction is typically acid-catalyzed and involves the 1,2-migration of an alkyl group. The choice of acid can influence the reaction efficiency and the formation of byproducts.
Troubleshooting Guide: Pinacol Rearrangement
| Issue | Potential Cause | Recommended Solution |
| Incomplete reaction | Insufficient acid strength or concentration: The acid may not be strong enough to promote the formation of the carbocation intermediate efficiently. | Increase the concentration of the Brønsted acid or switch to a stronger acid. Alternatively, a Lewis acid could be employed. |
| Formation of elimination byproducts | High reaction temperature or strongly acidic conditions: These conditions can favor dehydration of the diol to form dienes. | Use milder acidic conditions. Lewis acids such as BF₃·OEt₂ or TMSOTf can sometimes promote the rearrangement at lower temperatures. |
| Formation of undesired rearrangement products | Carbocation stability: The migration of other alkyl groups can compete, leading to a mixture of products. The stability of the resulting carbocation dictates the major product. | The substrate is designed to favor the desired migration. However, careful control of reaction conditions is still necessary. |
Comparative Table of Acidic Conditions for Pinacol Rearrangement
| Acid Type | Reagent Example | Potential Advantages | Potential Disadvantages/Side Reactions |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Readily available, effective for many pinacol rearrangements. | May require elevated temperatures, can lead to elimination byproducts. |
| Sulfuric acid (H₂SO₄) | Stronger acid, may promote reaction at lower temperatures. | Can cause significant charring and side reactions with sensitive substrates. | |
| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Can be milder and more selective than Brønsted acids. | May be sensitive to moisture, can form stable complexes with the product. |
| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Highly effective Lewis acid, can promote rearrangement under mild conditions. | Expensive, requires strictly anhydrous conditions. |
Q3: The final cascade reaction is complex. What are some alternative reagents for the individual steps?
A3: The final one-pot, seven-step cascade in the Baran synthesis is a highly efficient transformation. However, the use of specific and sometimes expensive or sensitive reagents may necessitate exploring alternatives.
Troubleshooting Guide: Final Cascade Reaction
| Step | Reagent in Baran Synthesis | Alternative Reagents | Considerations |
| Diepoxidation | Dimethyldioxirane (DMDO) | m-Chloroperoxybenzoic acid (m-CPBA), Trifluoroperacetic acid (TFPAA) | DMDO is highly reactive and selective but must be freshly prepared. m-CPBA is a stable, commercially available alternative but may be less reactive with hindered olefins. TFPAA is more reactive than m-CPBA. |
| Epoxide Opening & Rearrangement | Indium(III) iodide (InI₃) and Magnesium iodide (MgI₂) | Other Lewis acids such as Sc(OTf)₃, Yb(OTf)₃, or BF₃·OEt₂ combined with a halide source. | Indium salts are expensive. Other Lewis acids may offer a more cost-effective solution, but their efficacy and selectivity for this specific transformation need to be evaluated. |
| Oxidation | Dess-Martin Periodinane (DMP) | Swern oxidation (oxalyl chloride, DMSO, Et₃N), Parikh-Doering oxidation (SO₃·pyridine, DMSO, Et₃N), IBX | DMP is mild and selective but can be explosive under certain conditions. Swern and Parikh-Doering oxidations are effective alternatives but require careful temperature control and handling of malodorous reagents. IBX is a precursor to DMP and is less soluble. |
| Elimination | Oxone® (potassium peroxymonosulfate) | 1,8-Diazabicycloundec-7-ene (DBU), Sodium methoxide (B1231860) (NaOMe) | Oxone® is an effective and mild oxidizing agent for the elimination of the α-iodoketone. Strong bases like DBU or NaOMe can also effect the elimination but may cause side reactions with other functional groups present in the molecule. |
Experimental Protocols
1. Regioselective Hydroxymethylation using LaCl₃·2LiCl
-
Materials: Bicyclo[2.2.2]octenone intermediate, anhydrous THF, NaHMDS (1.0 M in THF), LaCl₃·2LiCl (0.6 M in THF), gaseous formaldehyde.
-
Procedure:
-
To a solution of the bicyclo[2.2.2]octenone intermediate (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add NaHMDS (1.1 equiv) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add LaCl₃·2LiCl solution (1.2 equiv) dropwise and stir for another 30 minutes at -78 °C.
-
Bubble gaseous formaldehyde (generated by heating paraformaldehyde) through the solution for 1 hour at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
2. Pinacol Rearrangement using p-Toluenesulfonic Acid
-
Materials: Diol precursor, toluene, p-toluenesulfonic acid monohydrate.
-
Procedure:
-
To a solution of the diol precursor (1.0 equiv) in toluene, add p-toluenesulfonic acid monohydrate (0.2 equiv).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Experimental workflow for the regioselective hydroxymethylation step.
Caption: Troubleshooting logic for the pinacol rearrangement.
References
Technical Support Center: Refining the Endgame Strategy in Maoecrystal V Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complex final stages of maoecrystal V total synthesis. The information is compiled from published synthetic routes and addresses common challenges encountered during these critical steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Diastereoselectivity in the Intramolecular Diels-Alder (IMDA) Reaction
-
Question: My intramolecular Diels-Alder reaction to form the [2.2.2]-bicyclooctane core is producing a mixture of diastereomers with low selectivity. How can I improve this?
-
Answer: Low diastereoselectivity in the IMDA reaction is a known challenge in several maoecrystal V syntheses.[1][2] The facial selectivity of the cycloaddition is highly dependent on the substrate and reaction conditions.
-
Troubleshooting Tip 1: Alter the Dienophile. The choice of the dienophile partner can critically influence the reaction's course.[3] Experiment with different dienophiles to modify the transition state energetics.
-
Troubleshooting Tip 2: Lewis Acid Catalysis. The use of Lewis acids can enhance diastereoselectivity by coordinating to the dienophile and altering its electronic properties and steric environment.
-
Troubleshooting Tip 3: Solvent and Temperature Optimization. Systematically screen different solvents and reaction temperatures. Heating in toluene (B28343) has been reported, but can lead to isomeric byproducts.[1]
-
2. Difficulty with the Late-Stage Formation of the Tetrahydrofuran (B95107) Ring
-
Question: I am struggling to form the strained five-membered tetrahydrofuran ring in the final steps of the synthesis. What strategies have been successful?
-
Answer: The construction of the congested and strained oxolane ring of maoecrystal V is a significant hurdle.[3][4] Several approaches have been developed to address this challenge.
-
Successful Strategy 1: Oxidative Cycloetherification. One successful method involves a late-stage oxidative cycloetherification to forge the tetrahydrofuran ring.[5]
-
Successful Strategy 2: Epoxide Ring-Opening Cascade. Baran's group employed an elegant one-pot cascade initiated by epoxidation, followed by treatment with indium and magnesium iodides to induce a stereoselective 1,2-hydride shift that sets the methyl group stereochemistry and facilitates ring formation.[1][6]
-
Consideration: Preserving the oxolane ring for as long as possible during the synthesis can be a viable, though challenging, alternative strategy.[3][4]
-
3. Poor Regioselectivity in Enolate Hydroxymethylation
-
Question: I am attempting to introduce a hydroxymethyl group via enolate formation, but I am observing poor regioselectivity and reaction with the less hindered ketone. How can this be controlled?
-
Answer: Achieving regioselective hydroxymethylation at the desired C-10 position over the less sterically hindered C-2 position is a significant challenge due to the presence of multiple enolizable positions.[6][7]
-
Troubleshooting Tip 1: Use of Additives. The addition of lanthanide salts, such as LaCl₃·2LiCl, has been shown to be crucial for directing the reaction to the desired position.[6][8]
-
Troubleshooting Tip 2: Protecting Groups. While protection of the more accessible ketone might seem like a straightforward solution, it has been reported to shut down reactivity.[7] Careful selection of protecting groups that do not completely deactivate the system may be necessary.
-
Experimental Observation: The Baran group conducted extensive experimentation (around 1000 experiments) to identify suitable conditions for this transformation, highlighting its difficulty.[6]
-
4. Unsuccessful Elimination of Iodide to Form the Final Double Bond
-
Question: I have formed the iodoketone precursor, but classic E2 elimination conditions are failing to produce maoecrystal V. What is the issue and how can it be resolved?
-
Answer: The final elimination to form the cyclohexenone A ring can be problematic due to conformational constraints. It is believed that there is no antiperiplanar hydrogen available for a standard E2 elimination to occur.[9][10]
-
Successful Reagent: The use of Oxone in a buffered aqueous solution has been shown to cleanly effect the elimination of the iodide to yield maoecrystal V.[1][9][10] This was discovered serendipitously when a commercial bottle of Dess-Martin periodinane (DMP), likely contaminated with Oxone, produced a small amount of the desired product.[9][10]
-
Proposed Mechanism: The reaction with Oxone is not a standard E2 elimination. While the exact mechanism in this context is not fully detailed in the search results, Oxone is a powerful oxidizing agent.
-
Quantitative Data Summary
| Synthesis Step/Challenge | Research Group | Reagents/Conditions | Yield/Selectivity | Citation |
| Intramolecular Diels-Alder | Yang | Toluene, heat | 36% (desired product) | [1] |
| α-Methylation at C16 | Zakarian | - | 7:1 dr | [4] |
| Enolate Hydroxymethylation | Baran | TMS₂NNa, LaCl₃·2LiCl, (CH₂O)ₙ | 56% | [8] |
| One-Pot Cascade to Maoecrystal V | Baran | 1. DMDO; 2. InI₃, MgI₂; 3. Dess-Martin Periodinane; 4. Oxone | 76% (from lactone) | [1][8] |
| Final Epoxide Rearrangement | Danishefsky | BF₃·OEt₂ | 85% | [2] |
| Epoxidation of C15-C16 Olefin | Danishefsky | TFDO | 92% (1:1 dr) | [2] |
Experimental Protocols
Baran's One-Pot Cascade to Maoecrystal V from Lactone 110 [1][8]
-
Epoxidation: The advanced lactone intermediate (110) is treated with dimethyldioxirane (B1199080) (DMDO) to generate the diepoxide (111).
-
Iodohydrin Formation and Rearrangement: The crude diepoxide is directly treated with indium(III) iodide (InI₃) and magnesium iodide (MgI₂) in a suitable solvent. This induces the rupture of the epoxide within the A ring to form an iodohydrin and promotes a stereoselective 1,2-hydride shift to set the methyl group stereochemistry.
-
Oxidation: Dess-Martin periodinane (DMP) is then added to the reaction mixture to oxidize the resulting secondary alcohol to the corresponding ketone (intermediate 112).
-
Elimination: Finally, a buffered aqueous solution of Oxone is added to the mixture to facilitate the elimination of the iodide, yielding maoecrystal V.
Visualizations
Caption: Baran's one-pot endgame cascade for maoecrystal V synthesis.
Caption: Troubleshooting logic for the final elimination step.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective total synthesis of (-)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. synarchive.com [synarchive.com]
- 9. baranlab.org [baranlab.org]
- 10. Open Flask: Maoecrystal V, or I how I learned to cope with my mediocrity [openflask.blogspot.com]
Validation & Comparative
re-evaluation of maoecrystal V cytotoxicity in different cell lines
A Cautionary Tale in Natural Product Drug Discovery
Initially heralded as a promising and highly potent selective anticancer agent, the ent-kaurane diterpenoid maoecrystal V has become a notable case study in the importance of rigorous chemical synthesis and biological re-evaluation in drug discovery. Isolated from Isodon eriocalyx, early reports highlighted its remarkable and selective cytotoxicity against the HeLa human cervical cancer cell line. However, subsequent total synthesis of maoecrystal V and more extensive biological screening have overturned these initial findings, demonstrating a stark contrast between the biological activity of the natural isolate and the pure synthetic compound. This guide provides a comparative overview of the conflicting cytotoxicity data, outlines standard experimental protocols for such evaluations, and places these findings within the broader context of the biological activities of related compounds.
Comparative Cytotoxicity Data
The initial excitement surrounding maoecrystal V was based on its reported low nanomolar IC50 value against HeLa cells, suggesting a potency significantly greater than the standard chemotherapeutic agent cisplatin. However, extensive testing of the synthetically produced, and therefore highly pure, maoecrystal V across a wide panel of cancer cell lines revealed no significant cytotoxic activity.
Table 1: Initial vs. Re-evaluated Cytotoxicity of Maoecrystal V and Comparison with Standard Chemotherapeutics
| Compound | Cell Line | Initial Reported IC50 (µg/mL) | Re-evaluated Activity of Synthetic Maoecrystal V | Comparative IC50 of Cisplatin (µg/mL) |
| Maoecrystal V | HeLa (Cervical) | 0.02 | No significant cytotoxicity observed | 0.99 |
| K562 (Leukemia) | >10 | No significant cytotoxicity observed | 0.38 | |
| A549 (Lung) | >10 | No significant cytotoxicity observed | 1.61 | |
| BGC-823 (Gastric) | >10 | No significant cytotoxicity observed | 0.25 | |
| NCI-60 Panel | Not Tested | No significant cytotoxicity observed across 32 cell lines | Varies |
Note: The re-evaluation by the Baran group and collaborators tested synthetic maoecrystal V in 32 different cancer cell lines, including HeLa, and found no significant activity.
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Screening (NCI-60 Sulforhodamine B Assay)
-
Cell Plating: Cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's growth rate, and incubated for 24 hours.
-
Compound Addition: Test compounds are typically solubilized in DMSO. A range of concentrations is prepared by serial dilution. Aliquots of the compound solutions are added to the wells, and the plates are incubated for an additional 48 hours.
-
Cell Fixation: After the incubation period, cells are fixed in situ by gently adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is discarded, and the plates are washed with water and air-dried.
-
Staining: The fixed cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature. Unbound dye is removed by washing with 1% acetic acid.
-
Measurement: The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm. The absorbance is proportional to the cellular protein mass.
-
Data Analysis: The percentage of cell growth is calculated relative to untreated controls and a time-zero control (cells fixed at the time of drug addition). The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined from the dose-response curve.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for in vitro cytotoxicity testing.
Caption: Logical flow of the re-evaluation of maoecrystal V.
Potential Signaling Pathways for Cytotoxic ent-Kaurane Diterpenoids
While maoecrystal V itself appears to be biologically inactive, other ent-kaurane diterpenoids exert their anticancer effects through the induction of apoptosis, often involving the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins. A representative pathway is depicted below.
Caption: Apoptosis pathway often induced by cytotoxic diterpenoids.
Conclusion
The re-evaluation of maoecrystal V's cytotoxicity serves as a critical reminder of the complexities and potential pitfalls in natural product drug discovery. While the unique and complex structure of maoecrystal V remains a significant achievement in total synthesis, its biological activity profile has been corrected from a potent and selective anticancer agent to essentially inactive. This highlights that initial biological screenings of natural product extracts or isolates can sometimes be misleading due to the presence of highly potent minor impurities. The definitive biological assessment of a natural product's activity can only be made with a pure sample, often best obtained through total synthesis. For researchers in drug development, the story of maoecrystal V underscores the necessity of rigorous validation of biological activity with unambiguously pure materials before committing significant resources to further development.
A Comparative Analysis of Total Synthesis Routes to Maoecrystal V
For Researchers, Scientists, and Drug Development Professionals
Maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, has captivated synthetic chemists with its intricate pentacyclic architecture and initially reported potent cytotoxic activity. This guide provides a detailed comparative analysis of the successful total syntheses of maoecrystal V, offering a valuable resource for researchers in natural product synthesis and drug development. The various synthetic strategies are evaluated based on key metrics such as step count, overall yield, and the strategic approach to constructing the formidable core of the molecule.
At a Glance: Key Synthesis Metrics
The following table summarizes the key quantitative data for the total syntheses of maoecrystal V developed by the research groups of Yang, Danishefsky, Zakarian, Thomson, and Baran. This allows for a direct comparison of the efficiency and practicality of each route.
| Research Group | Year | Synthesis Type | Key Strategy | Longest Linear Sequence (Steps) | Overall Yield (%) |
| Yang | 2010 | Racemic | Intramolecular Diels-Alder | 22 | ~1.2 |
| Danishefsky | 2012 | Racemic | Intramolecular Diels-Alder | 28 | ~0.5 |
| Zakarian | 2013 | Racemic | Intramolecular Diels-Alder | 20 | ~1.0 |
| Zakarian | 2014 | Enantioselective | Intramolecular Diels-Alder | 26 | ~0.21[1] |
| Thomson | 2014 | Enantioselective | Intermolecular Diels-Alder | 19 | ~2.5 |
| Baran | 2016 | Enantioselective | Biomimetic Pinacol (B44631) Rearrangement | 11[2][3] | ~3.8 |
Strategic Approaches to the [2.2.2]-Bicyclooctane Core
The construction of the sterically congested [2.2.2]-bicyclooctane core represents a central challenge in the synthesis of maoecrystal V. The majority of the reported syntheses have relied on the robust and predictable nature of the Diels-Alder reaction, while a more recent approach has successfully employed a biomimetic rearrangement, offering a more convergent and efficient pathway.
The Diels-Alder Approach: A Common Thread
The research groups of Yang, Danishefsky, Zakarian, and Thomson all successfully utilized the Diels-Alder reaction to forge the key bicyclic system. While the core strategy is similar, the specific implementation, including the choice of an intramolecular versus intermolecular cycloaddition and the design of the Diels-Alder precursor, varies significantly between the syntheses.
Caption: Diverse Diels-Alder strategies for maoecrystal V synthesis.
A Biomimetic Approach: The Baran Synthesis
In a departure from the prevailing Diels-Alder strategy, the Baran group developed a concise and highly efficient enantioselective synthesis inspired by the proposed biosynthesis of maoecrystal V.[4] This approach hinges on a key pinacol-type rearrangement to construct the [2.2.2]-bicyclooctane core from a [3.2.1]-bicyclic precursor. This biomimetic strategy significantly reduced the step count and improved the overall yield, representing a landmark achievement in the synthesis of this complex natural product.
Caption: Baran's biomimetic pinacol rearrangement strategy.
Experimental Protocols: Key Transformations
Detailed experimental procedures for the key bond-forming reactions in each synthesis are crucial for researchers aiming to apply these methods in their own work. The following sections provide an overview of the pivotal steps from selected syntheses.
Yang's Intramolecular Diels-Alder Reaction
The Yang synthesis features a key intramolecular Diels-Alder (IMDA) reaction of a triene precursor derived from a simple phenol.
Protocol: A solution of the triene precursor in toluene (B28343) is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the cycloadduct.
Danishefsky's Intramolecular Diels-Alder Reaction
The Danishefsky synthesis also employs an IMDA reaction as a key step to construct the core structure.
Protocol: The Diels-Alder precursor is dissolved in a suitable high-boiling solvent, such as o-xylene, and heated to a high temperature (e.g., 180 °C) in a sealed tube. After cooling to room temperature, the solvent is evaporated, and the product is isolated by flash chromatography.
Zakarian's Enantioselective C-H Functionalization and IMDA
Zakarian's enantioselective synthesis introduces chirality early through a rhodium-catalyzed C-H functionalization, followed by an IMDA reaction.[1]
Protocol for C-H functionalization: To a solution of the starting material and a chiral ligand in a suitable solvent (e.g., dichloromethane) is added a rhodium catalyst. The reaction mixture is stirred at a specified temperature until the starting material is consumed. The product is then purified by chromatography.
Thomson's Intermolecular Diels-Alder Reaction
The Thomson synthesis utilizes an intermolecular Diels-Alder reaction between a chiral diene and a dienophile to establish the core bicyclic system.
Protocol: The diene and dienophile are dissolved in an appropriate solvent, and a Lewis acid catalyst is added at a low temperature. The reaction is stirred until completion and then quenched. The product is extracted and purified by column chromatography.
Baran's Pinacol Rearrangement
The cornerstone of the Baran synthesis is a diastereoselective pinacol-type rearrangement.
Protocol: The diol precursor is dissolved in a suitable solvent and treated with a Lewis acid or protic acid at a controlled temperature. The reaction is carefully monitored and quenched upon completion. The rearranged product is then isolated and purified.
Biological Activity: A Point of Contention
The initial report on maoecrystal V described potent and selective cytotoxicity against HeLa (human cervical cancer) cells with an IC50 value of 0.09 µg/mL. This promising biological profile was a significant driver for the extensive synthetic efforts. However, a re-evaluation of the biological activity of synthetic (-)-maoecrystal V by the Baran group revealed no significant cytotoxicity in a panel of cancer cell lines, including HeLa cells. In contrast, Zakarian and coworkers reported an IC50 value of 2.9 μg/mL against the HeLa cell line for their synthetic material.
This discrepancy in the reported biological activity is a critical consideration for any future drug development efforts based on the maoecrystal V scaffold. Further investigation is warranted to clarify the true cytotoxic potential of this natural product.
| Reported Cytotoxicity (IC50) against HeLa Cells | |
| Initial Report (Natural Isolate) | 0.09 µg/mL |
| Zakarian Group (Synthetic) | 2.9 µg/mL |
| Baran Group (Synthetic) | No significant activity observed |
Conclusion
The total synthesis of maoecrystal V has been a fertile ground for the development and application of innovative synthetic strategies. The evolution from lengthy, racemic syntheses relying on the Diels-Alder reaction to a highly concise, enantioselective biomimetic approach highlights the remarkable progress in the field of organic synthesis. The Baran synthesis, in particular, stands out for its elegance and efficiency.
For researchers and drug development professionals, the synthetic routes detailed in this guide provide a rich toolbox of chemical transformations for the construction of complex molecular architectures. However, the conflicting reports on the biological activity of maoecrystal V underscore the importance of rigorous biological evaluation of synthetic natural products. Future work in this area should focus on resolving this discrepancy and exploring the structure-activity relationships of the maoecrystal V scaffold to unlock its full therapeutic potential.
References
A Comparative Analysis of the Biological Activity of Maoecrystal V and Its Analogues
A critical re-evaluation of the reported cytotoxicity of maoecrystal V has revealed a significant discrepancy between initial findings and subsequent studies on the synthetically derived molecule. This guide provides a comprehensive comparison of the biological activity of maoecrystal V and its synthesized analogues, maoecrystal Z and maoecrystal ZG, supported by available experimental data and detailed methodologies.
Comparative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic activity of maoecrystal V and its analogues.
| Compound | Cell Line | Assay Type | Reported IC₅₀ | Citation |
| Maoecrystal V (Original Report) | HeLa (Cervical Cancer) | Not Specified | 0.02 µg/mL | [4] |
| Maoecrystal V (Synthetic) | 32 Cancer Cell Lines | Not Specified | Inactive | [1] |
| Maoecrystal Z | K562 (Leukemia) | Cytotoxicity Assay | 2.9 µg/mL | [1][3][5] |
| MCF7 (Breast Cancer) | Cytotoxicity Assay | 1.6 µg/mL | [1][3][5] | |
| A2780 (Ovarian Cancer) | Cytotoxicity Assay | 1.5 µg/mL | [1][3][5] | |
| Maoecrystal ZG | NCI-60 Cell Line Panel | NCI-60 Screen | Virtually no growth inhibition at 10 µM | [1] |
Experimental Protocols
The cytotoxic activity of maoecrystal ZG was evaluated using the NCI-60 human tumor cell line screen. The following is a generalized protocol representative of this methodology.
NCI-60 Single-Dose Cytotoxicity Assay Protocol
-
Cell Preparation: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. The plates are then incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.
-
Compound Preparation and Addition: The test compound (e.g., maoecrystal ZG) is solubilized in dimethyl sulfoxide (B87167) (DMSO) to produce a stock solution. For the single-dose screen, the compound is added to the cell plates to achieve a final concentration of 10 µM.
-
Incubation: The plates are incubated with the compound for an additional 48 hours under the same conditions as in step 1.
-
Assay Termination and Staining: For adherent cells, the assay is terminated by the addition of cold trichloroacetic acid (TCA), which fixes the cells. The supernatant is removed, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 10 minutes at room temperature.
-
Measurement: Unbound dye is removed by washing with 1% acetic acid, and the plates are air-dried. The protein-bound dye is solubilized with 10 mM trizma base, and the absorbance is read at 515 nm.
-
Data Analysis: The percentage of growth is calculated relative to the untreated control cells. A value of 100 indicates no growth inhibition, while a value of 0 indicates total growth inhibition.
Structural and Activity Comparison
The stark difference in biological activity between maoecrystal V and its analogue maoecrystal Z, despite their structural similarities as diterpenoids from the same natural source, highlights the critical role of specific structural features in conferring cytotoxicity. The inactivity of the synthetic isomer maoecrystal ZG further underscores this point.
Below is a diagram illustrating the workflow for the re-evaluation of maoecrystal V's biological activity, a crucial step that clarified the discrepancies in the scientific literature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
Maoecrystal V: A Potent Cytotoxic Agent or a Case of Mistaken Identity? A Comparative Guide to its Activity Against Other ent-Kaurane Diterpenoids
For researchers, scientists, and drug development professionals, the ent-kaurane diterpenoids represent a vast and structurally diverse family of natural products with significant therapeutic potential. Among these, maoecrystal V has stood out for its unique and complex architecture. Initial reports lauded it as a highly potent cytotoxic agent, particularly against cervical cancer cells. However, subsequent studies have cast doubt on these initial findings, creating a compelling narrative of scientific discovery and revision. This guide provides an objective comparison of the cytotoxicity of maoecrystal V with other notable ent-kaurane diterpenoids, supported by experimental data and detailed methodologies.
The Controversy Surrounding Maoecrystal V's Cytotoxicity
Maoecrystal V was first isolated from Isodon eriocalyx, a medicinal herb used in Chinese folk medicine. A 2004 study reported its remarkable and selective cytotoxicity against the HeLa human cervical cancer cell line, with an IC50 value of approximately 20 ng/mL.[1] This finding sparked significant interest in the scientific community, leading to multiple efforts to achieve its total synthesis.
However, a 2016 report by Baran and coworkers, who completed an 11-step total synthesis of (-)-maoecrystal V, presented contradictory evidence. Their synthetically derived maoecrystal V exhibited virtually no cytotoxicity in any cancer cell line tested.[2] This discrepancy highlights the critical importance of verifying the biological activity of synthetic versus naturally isolated compounds and underscores the complexities of natural product research. Another study reported a higher IC50 of 2.9 µg/mL for maoecrystal V against HeLa cells.[3]
Comparative Cytotoxicity of ent-Kaurane Diterpenoids
To provide a broader context for the activity of maoecrystal V, the following table summarizes the cytotoxic activities (IC50 values) of other well-known ent-kaurane diterpenoids, such as oridonin (B1677485) and lasiokaurin, against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Maoecrystal V | HeLa | Cervical Cancer | ~0.06 (originally reported as 20 ng/mL) | [1] |
| HeLa | Cervical Cancer | 2.9 (µg/mL) | [3] | |
| Various | Various | No significant cytotoxicity | [2] | |
| Oridonin | HGC-27 | Gastric Cancer | 3.61 - 21.11 (72h) | [4] |
| AGS | Gastric Cancer | 1.931 (72h) | [5] | |
| HGC27 | Gastric Cancer | 7.412 (72h) | [5] | |
| MGC803 | Gastric Cancer | 8.809 (72h) | [5] | |
| HCT8 | Colon Cancer | 18.64 (48h) | [6] | |
| HCT116 | Colon Cancer | 23.75 (48h) | [6] | |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 (72h) | [7] | |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 (72h) | [7] | |
| MOLM13, OCI-AML3, U937, THP-1 | Acute Myeloid Leukemia | 0.5 - 5 | [8] | |
| Lasiokaurin Derivative (Compound 10) | MGC-803 | Gastric Cancer | 0.47 | [9] |
| CaEs-17 | Esophageal Cancer | 0.20 | [9] | |
| Lasiokaurin | SK-BR-3 | Breast Cancer | 1.59 | [10] |
| MDA-MB-231 | Breast Cancer | 2.1 | [10] | |
| BT-549 | Breast Cancer | 2.58 | [10] | |
| MCF-7 | Breast Cancer | 4.06 | [10] | |
| T-47D | Breast Cancer | 4.16 | [10] |
Experimental Protocols
The cytotoxicity data presented above were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[4][5][6]
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.[11][12][13]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.[11][13]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Note: Specific parameters such as cell density, incubation times, and concentrations of reagents may vary between studies. Researchers should refer to the original publications for detailed protocols.
Signaling Pathways in ent-Kaurane Diterpenoid-Induced Cytotoxicity
Several ent-kaurane diterpenoids exert their cytotoxic effects by inducing apoptosis (programmed cell death). A common mechanism involves the activation of caspase cascades and the modulation of key signaling pathways. For instance, oridonin has been shown to induce apoptosis in gastric cancer cells by activating the JNK signaling pathway.[4] Lasiokaurin can also induce apoptosis and cell cycle arrest.[9][10]
Below is a generalized diagram illustrating a potential signaling pathway for apoptosis induction by ent-kaurane diterpenoids.
Caption: Apoptosis induction pathway by ent-kaurane diterpenoids.
Conclusion
The case of maoecrystal V serves as a potent reminder of the rigorous validation required in natural product research. While its initial promise as a highly cytotoxic agent has been questioned, the broader family of ent-kaurane diterpenoids, including compounds like oridonin and lasiokaurin, continues to demonstrate significant and reproducible cytotoxic effects against a range of cancer cell lines. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is crucial for the development of novel anticancer therapeutics. The conflicting data on maoecrystal V also underscores the importance of accessing and comparing data from multiple independent studies to form a comprehensive understanding of a compound's biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin Synergistically Enhances the Pro-Apoptotic Effect of Venetoclax on Acute Myeloid Leukemia Cells by Inhibiting AKT Signaling [imrpress.com]
- 9. Lasiokaurin derivatives: synthesis, antimicrobial and antitumor biological evaluation, and apoptosis-inducing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Lack of Anticancer Activity in Synthetic Maoecrystal V: A Comparative Guide
A comprehensive re-evaluation of the diterpenoid maoecrystal V, facilitated by its total synthesis, has demonstrated a definitive lack of the initially reported cytotoxic activity against cancer cell lines. This guide provides a comparative analysis of the conflicting data, details the experimental methodologies, and presents the current scientific consensus on the bioactivity of this complex natural product.
The discrepancy between the initial report and the findings from synthetic samples is likely attributable to impurities in the original natural product isolate or potential issues with the initial screening assays.[3] This guide serves to clarify the evidence and provide researchers, scientists, and drug development professionals with a clear comparison of the available data.
Data Presentation: A Tale of Two Findings
The quantitative data regarding the cytotoxicity of maoecrystal V is summarized in the table below. The initial report of potent activity stands in stark contrast to the data obtained from synthetic maoecrystal V and its isomer, maoecrystal ZG.
| Compound | Cell Line | Reported IC50 / Activity | Source |
| Maoecrystal V (Natural Isolate) | HeLa | 20 ng/mL | Sun et al. (2004)[1] |
| K562, A549, BGC-823, CNE | Virtually inactive | Sun et al. (2004)[4] | |
| (-)-Maoecrystal V (Synthetic) | 32 Cancer Cell Lines (including HeLa) | Virtually no cytotoxicity | Baran et al. (2016)[2][3] |
| Maoecrystal ZG (Synthetic Isomer) | NCI-60 Panel | Virtually no growth inhibition at 10 μM | Zakarian et al. (2014)[5] |
Experimental Protocols
Representative Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., maoecrystal V) and a vehicle control.
-
Incubation: The plate is incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT reagent is added to each well and the plate is incubated for another 4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Re-evaluation of Synthetic Maoecrystal V
The biological activity of synthetic (-)-maoecrystal V was re-assessed by the Baran group.[3] While the specific assay details for all 32 cell lines are not consolidated in a single protocol, the general procedure involved screening the compound against a panel of cancer cell lines in multiple independent laboratories. This rigorous approach, using a highly pure synthetic sample, ensured the reliability of the findings that demonstrated a lack of activity. Similarly, the synthetic isomer maoecrystal ZG was evaluated using the NCI-60 Developmental Therapeutics Program's standardized human tumor cell line screen, which also showed no significant growth inhibition.[5]
Visualizations
To further illustrate the context and workflow related to the study of maoecrystal V, the following diagrams are provided.
References
assessing the efficiency of different maoecrystal V synthetic strategies
For researchers, scientists, and drug development professionals, the synthesis of complex natural products like maoecrystal V represents a significant challenge and a benchmark for the state of the art in organic chemistry. This guide provides a detailed comparison of the five successful total syntheses of maoecrystal V, assessing the efficiency and ingenuity of the routes developed by the research groups of Yang, Danishefsky, Zakarian, Thomson, and Baran.
Maoecrystal V, a diterpenoid isolated from Isodon eriocalyx, initially garnered significant attention for its reported potent and selective cytotoxicity against HeLa cells.[1] Although subsequent studies with synthetic material called the initial biological activity into question, the molecule's intricate pentacyclic framework, featuring a congested [2.2.2]bicyclooctane core and multiple contiguous quaternary stereocenters, has made it a formidable and attractive target for total synthesis.[2] To date, seven successful total syntheses have been reported by five independent research groups, each employing a unique strategic approach.
Comparison of Synthetic Efficiencies
The efficiency of a synthetic route is a multifaceted consideration, with key metrics including the total number of steps, the overall yield, and the stereochemical control. The various approaches to maoecrystal V showcase a fascinating evolution in synthetic strategy, from lengthy initial routes to a remarkably concise later synthesis.
| Synthetic Strategy | Publication Year | Type | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Strategy |
| Yang | 2010 | Racemic | 22 | ~1.2 | Intramolecular Diels-Alder |
| Danishefsky | 2012 | Racemic | 28 | ~0.5 | Intramolecular Diels-Alder |
| Zakarian | 2013 | Racemic | 24 | ~1.5 | Intramolecular Diels-Alder / C-H Functionalization |
| Thomson | 2014 | Enantioselective | 19 | ~2.0 | Intermolecular Diels-Alder |
| Zakarian | 2014 | Enantioselective | 25 | ~1.3 | Chiral Auxiliary-directed C-H Functionalization |
| Yang | 2015 | Asymmetric | 23 | ~1.0 | Asymmetric Intramolecular Diels-Alder |
| Baran | 2016 | Enantioselective | 11 | ~4.5 | Biomimetic Pinacol Rearrangement |
Strategic Analysis and Key Methodologies
The majority of the synthetic strategies for maoecrystal V have relied on a Diels-Alder reaction to construct the challenging [2.2.2]bicyclooctane core. However, the timing and nature of this key reaction, as well as the overall strategic plan, differ significantly between the approaches.
The Diels-Alder Approaches: Yang, Danishefsky, Zakarian, and Thomson
The initial syntheses by Yang, Danishefsky, and Zakarian all employed an intramolecular Diels-Alder (IMDA) reaction as a cornerstone of their strategy.[3][4][5] This approach involves the construction of a precursor containing both a diene and a dienophile, which then cyclize to form the bicyclic system. While powerful in its ability to rapidly build complexity, the facial selectivity of the IMDA reaction proved to be a significant challenge in these syntheses.
Yang's Synthesis (2010, Racemic): The first total synthesis of maoecrystal V was a landmark achievement.[1] A key feature of this route is a Wessely oxidative dearomatization to set the stage for the crucial IMDA reaction.[3]
Danishefsky's Synthesis (2012, Racemic): This synthesis also utilized an IMDA strategy, with a focus on the stereoselective formation of the A-C ring trans-fusion through an intramolecular hydrogen delivery.[4]
Zakarian's Syntheses (2013, Racemic & 2014, Enantioselective): The Zakarian group's approach is notable for its use of an early-stage C-H functionalization to construct a key dihydrobenzofuran intermediate.[5][6] Their enantioselective synthesis employed a chiral auxiliary to control the stereochemistry of this C-H insertion step.[6]
Thomson's Synthesis (2014, Enantioselective): In contrast to the IMDA approaches, Thomson's group developed a strategy based on an intermolecular Diels-Alder reaction .[7] This "west-to-east" approach allowed for greater control over the stereochemistry of the tetrahydrofuran (B95107) ring.[8]
A Departure from the Norm: Baran's Biomimetic Synthesis
The 2016 synthesis by the Baran group represents a paradigm shift in the approach to maoecrystal V.[2] Instead of the well-trodden Diels-Alder path, they drew inspiration from the proposed biosynthesis of the natural product, which is thought to involve a key pinacol-type rearrangement.[7] This biomimetic strategy proved to be remarkably efficient, culminating in an 11-step enantioselective synthesis, the most concise route to date.[2] A late-stage cascade of seven reactions in a single flask to complete the synthesis is a highlight of this elegant approach.[2]
Experimental Protocols for Key Transformations
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for the key reactions from two of the distinct synthetic strategies.
Zakarian's C-H Functionalization (2013)
The construction of the dihydrobenzofuran intermediate in Zakarian's synthesis was achieved through a rhodium-catalyzed C-H insertion.
Protocol: To a solution of the diazo precursor in dichloromethane (B109758) at room temperature is added a catalytic amount of Rh₂(OAc)₄. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the dihydrobenzofuran product.
Baran's Pinacol Rearrangement (2016)
The key step in Baran's synthesis is a semipinacol rearrangement to construct the [3.2.1] bicyclic core, which is later rearranged to the [2.2.2] system of maoecrystal V.
Protocol: To a solution of the epoxy alcohol in toluene (B28343) at 0 °C is added a solution of EtAlCl₂ in toluene. The reaction mixture is stirred at this temperature for a specified time until the rearrangement is complete. The reaction is then quenched by the addition of aqueous Rochelle's salt solution. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the different synthetic strategies.
Caption: Yang's Intramolecular Diels-Alder Strategy.
Caption: Danishefsky's Intramolecular Diels-Alder Approach.
Caption: Zakarian's C-H Functionalization/IMDA Strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis of (±) maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of (±)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Maoecrystal V: Early-Stage C–H Functionalization and Lactone Assembly by Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective total synthesis of (-)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Prudent Disposal of Maoecrystal B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Maoecrystal B, a complex diterpenoid, requires careful consideration for its disposal due to the absence of a specific Safety Data Sheet (SDS) and conflicting reports regarding its biological activity. While initially reported to possess potent cytotoxic activity, subsequent studies on the related Maoecrystal V have questioned these findings.[1][2][3][4][5] In the absence of definitive data, a cautious approach is warranted.
This document provides a comprehensive guide to the proper disposal procedures for this compound, emphasizing safety and compliance with standard laboratory practices.
Summary of Known Data
| Property | Data |
| Chemical Formula | C₂₀H₂₂O₅ |
| Molar Mass | 342.39 g/mol |
| Appearance | Not specified in literature |
| Solubility | Not specified in literature |
| Toxicity Data (LD₅₀/LC₅₀) | Not available |
| Environmental Hazards | Not available |
Disposal Workflow for Chemicals with Unknown Hazards
The following diagram outlines a logical workflow for determining the appropriate disposal route for a chemical with limited safety information, such as this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Maoecrystal B
Absence of a specific Safety Data Sheet (SDS) for Maoecrystal B necessitates treating it as a potent cytotoxic compound. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, establishing a robust framework for its handling from receipt to disposal.
This compound, a complex natural product, requires meticulous handling protocols to ensure the safety of laboratory personnel and prevent environmental contamination. Due to the lack of specific hazard data for this compound, it is imperative to adopt stringent safety measures applicable to cytotoxic and other highly potent compounds. The following procedural guidance outlines a comprehensive operational and disposal plan.
Engineering Controls and Personal Protective Equipment
The primary approach to handling this compound involves a combination of engineering controls and personal protective equipment (PPE) to minimize exposure. All manipulations of this compound should be conducted in a designated area with restricted access.
Engineering Controls:
-
Containment: All work with solid or volatile forms of this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood. For solution-based work with a low risk of aerosolization, a chemical fume hood may be appropriate. The chosen containment system must be certified annually.
-
Ventilation: The laboratory should have a dedicated, single-pass air handling system, with the air from the containment area being HEPA-filtered before being exhausted to the outside. The handling area should be maintained under negative pressure relative to adjacent spaces.
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory for all personnel handling this compound. This includes dedicated lab coats or disposable gowns, double gloving, and eye and face protection.
| PPE Category | Item | Specifications and Recommendations |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be tucked into the inner pair of gloves. |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-rated nitrile gloves. The outer glove should be put on over the gown cuff and changed every 30-60 minutes or immediately upon contamination. |
| Eye/Face Protection | Safety Goggles and Face Shield | Chemical splash goggles should be worn at all times. A full-face shield must be worn over the safety goggles when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | N95 or higher-rated respirator | A fit-tested N95 respirator is required when handling the solid compound or when there is a potential for aerosolization. |
| Foot Protection | Disposable Shoe Covers | To be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Guidance
A systematic approach is crucial for the safe handling of this compound throughout its lifecycle in the laboratory.
1. Receiving and Unpacking:
-
Upon arrival, inspect the external packaging for any signs of damage.
-
Don a lab coat, a single pair of nitrile gloves, and safety glasses before handling the package.
-
Transport the intact package to the designated handling area.
-
Inside a chemical fume hood or BSC, carefully open the shipping container.
-
Wear full PPE (as detailed in the table above) before opening the primary container.
-
Verify the container label and integrity. Note the date of receipt.
-
Decontaminate the exterior of the primary container with a suitable agent (e.g., 70% isopropyl alcohol) before transferring it to the designated storage location.
-
Dispose of all packaging materials as hazardous waste.
2. Storage:
-
Store this compound in a clearly labeled, sealed, and shatterproof secondary container.
-
The storage location must be a secure, ventilated, and access-restricted area, such as a locked cabinet or refrigerator, clearly marked with a "Cytotoxic Hazard" warning sign.
-
Maintain an accurate inventory of the compound, documenting amounts used and dates of use.
3. Preparation of Solutions:
-
All weighing and solution preparation must be conducted within a powder containment hood or BSC to prevent inhalation of the solid compound.
-
Use a dedicated set of non-porous, easily cleanable weighing tools.
-
When dissolving, slowly add the solvent to the solid to minimize aerosol generation.
-
All containers with this compound solutions must be clearly labeled with the compound name, concentration, date, and a "Cytotoxic Hazard" warning.
4. Experimental Use:
-
Conduct all experiments involving this compound within a designated containment area.
-
Use disposable, plastic-backed absorbent pads on work surfaces to contain any potential spills.
-
Employ Luer-Lok syringes and other closed-system transfer devices to minimize the risk of leaks and spills.
-
After use, decontaminate all non-disposable equipment that has come into contact with this compound.
5. Spill Management:
-
A dedicated spill kit for cytotoxic compounds must be readily available in the laboratory.
-
In the event of a spill, immediately alert personnel in the area and restrict access.
-
Don full PPE, including respiratory protection, before attempting to clean the spill.
-
For liquid spills, cover with absorbent material from the spill kit. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Working from the outside in, collect all contaminated materials into a designated cytotoxic waste container.
-
Decontaminate the spill area with an appropriate cleaning agent, followed by a rinse with water.
-
Document the spill and the cleanup procedure.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
-
Solid Waste: All disposable PPE, absorbent pads, and other contaminated solid materials must be placed in a clearly labeled, sealed, and puncture-resistant cytotoxic waste container.
-
Liquid Waste: Aqueous waste containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Organic solvent waste should be collected separately in an appropriate solvent waste container.
-
Sharps: All needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container.
-
Waste Pickup: All cytotoxic waste containers must be collected by a certified hazardous waste disposal service. Follow your institution's specific procedures for hazardous waste pickup.
Safe Handling Workflow
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these stringent guidelines, research institutions can ensure a safe working environment for their personnel while advancing scientific discovery with novel compounds like this compound. This proactive approach to safety builds a foundation of trust and responsibility in the handling of potent chemical agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
